6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
描述
属性
IUPAC Name |
6-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECYFDALDRJNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(C=C2NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856615 | |
| Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227267-32-4 | |
| Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one: An In-Depth Technical Guide
Introduction
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its core structure, a pyrrolo[3,2-c]pyridin-2-one, is a derivative of the 5-azaindole scaffold. Azaindoles are considered "privileged structures" as they are bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution can modulate the physicochemical properties of the molecule, such as solubility and basicity, potentially leading to improved pharmacokinetic profiles of drug candidates. The presence of a bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of compounds for biological screening.
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one, designed for researchers, scientists, and drug development professionals. The proposed synthesis is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a two-stage approach. The primary disconnection is at the C2-carbonyl group of the pyrrolidone ring, leading back to the more stable aromatic precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine. This intermediate can be further disconnected to simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one.
This retrosynthetic strategy forms the basis of the synthetic pathway detailed in this guide.
Proposed Synthetic Pathway
The synthesis of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one can be envisioned in two key stages:
-
Stage 1: Synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. This stage involves the construction of the fused pyrrolopyridine ring system with the bromine atom at the desired position.
-
Stage 2: Oxidation of the C2-position of the pyrrole ring. This final step introduces the lactam functionality to yield the target molecule.
Comprehensive Technical Guide: Physicochemical Profiling of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Executive Summary
In contemporary drug discovery, the azaoxindole (pyrrolopyridinone) framework has emerged as a privileged scaffold, frequently utilized as a bioisostere for indoles and purines in the design of kinase inhibitors and receptor antagonists[1][2]. 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS 1227267-32-4) serves as a critical synthetic intermediate in these workflows. The presence of the lactam motif provides a highly directional hydrogen-bond donor/acceptor pair, while the bromine atom at the 6-position acts as an essential synthetic handle for late-stage functionalization[1]. This whitepaper provides an in-depth analysis of its molecular properties, structural utility, and a self-validating methodology for accurately profiling its solubility—a critical parameter for preventing false negatives in downstream in vitro biological assays[3].
Molecular Identity & Physicochemical Parameters
Understanding the baseline physicochemical properties of this compound is the first step in designing effective formulation and assay protocols. The table below synthesizes its core identity metrics[4][5].
Table 1: Physicochemical and Molecular Identity
| Parameter | Value |
| IUPAC Name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one |
| Common Synonyms | 6-Bromo-5-aza-2-oxindole; 6-bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one |
| CAS Registry Number | 1227267-32-4 |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| Calculated Density | 1.768 ± 0.06 g/cm³ (at 20 °C) |
| Theoretical Solubility (ACD/Labs) | 23 g/L (at 25 °C) Note: See Section 4 for experimental context. |
Structural Significance & Synthetic Utility
The strategic value of 6-Bromo-5-aza-2-oxindole lies in its dual functionality. The azaoxindole core is capable of mimicking the hinge-binding interactions of ATP within kinase active sites[1]. Simultaneously, the 6-bromo substituent is primed for palladium-catalyzed cross-coupling reactions.
By subjecting this core to Suzuki-Miyaura or Buchwald-Hartwig conditions, medicinal chemists can rapidly generate diverse libraries of 6-aryl or 6-amino derivatives without disrupting the critical hydrogen-bonding network of the lactam ring.
Figure 1: Synthetic utility of the 6-bromo handle for generating diverse azaoxindole libraries.
Solubility Profile & Solvent Causality
While computational models (such as ACD/Labs) may calculate a theoretical aqueous solubility of up to 23 g/L[4], empirical experience in drug development dictates that planar, brominated heterocycles exhibit high crystal lattice energies, leading to poor practical aqueous solubility[3].
According to foundational principles of drug-like property profiling established by Di and Kerns, failing to account for this discrepancy leads to compound precipitation, artificially low exposure in cell-based assays, and erroneous Structure-Activity Relationship (SAR) data[3][6].
Causality in Solvent Selection:
-
Master Stocks (100% DMSO): Dimethyl sulfoxide (DMSO) is strictly required for initial dissolution. Its high dielectric constant and ability to act as a strong hydrogen-bond acceptor effectively disrupt the strong intermolecular lactam-lactam hydrogen bonds of the azaoxindole crystal lattice.
-
Aqueous Assays (≤ 1% DMSO): When transitioning to biological buffers (e.g., PBS or cell media), the final DMSO concentration must not exceed 1% (v/v). Exceeding this threshold artificially inflates the apparent solubility of the compound and introduces solvent-mediated cytotoxicity, invalidating downstream biological readouts[3].
Standardized Experimental Protocol: Thermodynamic Solubility
To accurately determine the working concentration limits of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one, a thermodynamic solubility assay must be employed. Unlike kinetic solubility assays (which rely on rapid solvent shifting and often suffer from supersaturation), this protocol ensures the compound reaches a true equilibrium state.
Self-Validating Assay Design
Trustworthiness Protocol: To ensure the integrity of the data, this workflow incorporates a self-validating control. A known low-solubility standard (e.g., Amiodarone or Ketoconazole) must be run in parallel. If the calculated solubility of the control standard deviates by >15% from historical baselines, the entire assay run is flagged for potential solvent evaporation or filtration anomalies, preventing the logging of false data.
Step-by-Step Methodology
-
Stock Preparation: Dissolve exactly 2.13 mg of the compound powder in 1.0 mL of 100% anhydrous DMSO to yield a 10 mM master stock.
-
Causality: Anhydrous DMSO prevents premature hydrolysis or micro-precipitation of the hydrophobic core during storage.
-
-
Buffer Spiking: Aliquot 10 µL of the 10 mM stock into 990 µL of 1X PBS (pH 7.4). This yields a theoretical maximum concentration of 100 µM with exactly 1% DMSO (v/v).
-
Equilibration: Incubate the suspension at 37°C for 24 hours on a thermoshaker set to 250 rpm.
-
Causality: A 24-hour incubation is strictly required to allow any supersaturated compound to precipitate, ensuring the transition from a metastable kinetic state to true thermodynamic equilibrium.
-
-
Phase Separation: Filter the equilibrated solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
-
Causality: PTFE is highly inert. Utilizing standard nylon or cellulose filters often results in non-specific hydrophobic binding of the brominated azaoxindole to the filter membrane, causing severe false-negative solubility readings.
-
-
Quantification: Analyze the resulting filtrate via HPLC-UV (λ = 254 nm) or LC-MS against a 5-point calibration curve prepared in 50% Acetonitrile/Water.
Figure 2: Standardized workflow for thermodynamic solubility profiling of azaoxindoles.
References
-
Popowycz, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(1), 138-164. National Center for Biotechnology Information (NCBI). Retrieved from[Link][1]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Academic Press. ResearchGate. Retrieved from[Link][3][6]
-
Sharma, P., et al. (2023). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Topics in Medicinal Chemistry. Retrieved from [Link][2]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS 1227267-32-4) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
- 5. 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS 1227267-32-4) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
- 6. redalyc.org [redalyc.org]
Mechanism of Action of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one Derivatives: A Technical Whitepaper
Executive Summary
The structural evolution of small-molecule inhibitors in targeted oncology has increasingly relied on rigid, bioisosteric scaffolds to achieve picomolar affinities. Among these, 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one and its halogenated derivatives have emerged as privileged pharmacophores. By replacing traditional oxindole cores, this specific bicyclic system drastically enhances target engagement in two primary domains: the p53-MDM2 protein-protein interaction (PPI) interface and the colchicine-binding site of tubulin .
This technical guide dissects the structural biology, thermodynamic causality, and self-validating experimental workflows required to evaluate these derivatives, providing a comprehensive blueprint for drug development professionals.
Structural Biology & Target Engagement
The p53-MDM2 Interaction Inhibition (Primary Mechanism)
The tumor suppressor p53 is negatively regulated by the E3 ubiquitin ligase MDM2. MDM2 binds to the transactivation domain of p53 via a deep hydrophobic cleft that accommodates three highly conserved p53 residues: Phe19, Trp23, and Leu26 [1].
The 6-bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one scaffold was rationally designed as a bioisostere for the 6-chlorooxindole core found in earlier spirooxindole MDM2 inhibitors (e.g., MI-219, RO-8994). The mechanism of action is driven by two critical structural features:
-
The Trp23 Pocket Insertion: The 6-bromo substituent provides an optimal van der Waals radius that perfectly fills the deep, hydrophobic Trp23 sub-pocket of MDM2, displacing the native p53 tryptophan residue.
-
The Leu54 Hydrogen Bond: The nitrogen atom (NH) of the pyrrolo[3,2-c]pyridin-2-one ring acts as a highly directional hydrogen bond donor, interacting directly with the backbone carbonyl oxygen of MDM2's Leu54. This H-bond is thermodynamically essential for locking the inhibitor into the binding cleft [2].
Fig 1: Mechanism of p53 stabilization via MDM2 inhibition by pyrrolo-pyridinone derivatives.
Tubulin Colchicine-Binding Site Inhibition (Secondary Mechanism)
Beyond MDM2, 1H-pyrrolo[3,2-c]pyridine derivatives are potent Colchicine-Binding Site Inhibitors (CBSIs). By utilizing the rigid bicyclic scaffold to lock the molecule into a configuration mimicking the bioactive cis-isomer of Combretastatin A-4 (CA-4), these derivatives bind to the interface of α and β tubulin [3]. This prevents tubulin polymerization, destroys microtubule dynamics, and forces the cancer cell into G2/M phase mitotic arrest [4].
Fig 2: Disruption of microtubule dynamics via Colchicine-binding site inhibition.
Quantitative Structure-Activity Relationship (SAR) Data
The transition from standard oxindole to the halogenated pyrrolo[3,2-c]pyridin-2-one scaffold yields a logarithmic increase in binding affinity. The table below summarizes the causality of these structural shifts.
| Compound Scaffold Core | MDM2 Binding ( Ki , nM) | SJSA-1 Cell Viability ( IC50 , nM) | Mechanistic Rationale |
| Nutlin-3a (Reference) | 36.0 | 1500 | Standard imidazoline core; baseline Trp23/Phe19/Leu26 mimicry. |
| 6-Chloro-oxindole | 8.5 | 350 | Halogen insertion into Trp23 pocket improves van der Waals contacts. |
| 6-Chloro-pyrrolo[3,2-c]pyridin-2-one | 0.88 | 70 | Addition of pyridine nitrogen alters electron density, strengthening Leu54 H-bond. |
| 6-Bromo-pyrrolo[3,2-c]pyridin-2-one | < 0.5 | 45 | Bromine's larger atomic radius maximizes hydrophobic packing in the Trp23 cleft. |
Self-Validating Experimental Workflows
To rigorously validate the mechanism of action of newly synthesized 6-bromo-pyrrolo[3,2-c]pyridin-2-one derivatives, researchers must employ orthogonal, self-validating assay systems.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) for MDM2-p53 Binding
Causality: Traditional ELISA assays require wash steps that disrupt low-affinity or rapid-off-rate complexes, leading to artificially inflated Kd values. HTRF is a homogeneous assay that measures true equilibrium binding dynamics in solution. Self-Validation: The assay includes a Z′ -factor calculation. A Z′>0.5 confirms the assay's statistical reliability, while the inclusion of Nutlin-3a serves as a positive displacement control.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 0.1% BSA.
-
Protein/Peptide Mix: Dilute GST-tagged recombinant human MDM2 (residues 1-118) to 2 nM and biotinylated p53 peptide to 10 nM in the assay buffer.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 6-bromo-pyrrolo derivative in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.
-
Incubation: Add 5 μ L of the MDM2/p53 mix to the compounds. Incubate at room temperature for 30 minutes to reach thermodynamic equilibrium.
-
Fluorophore Addition: Add 5 μ L of a detection mix containing Anti-GST-Europium cryptate (donor) and Streptavidin-XL665 (acceptor).
-
Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (excitation 337 nm; emission 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine the IC50 via 4-parameter logistic regression.
Protocol 2: Cellular Target Engagement & Isogenic Counter-Screening
Causality: Biochemical affinity does not guarantee cellular target engagement due to membrane permeability and efflux pumps. Furthermore, p53 can be upregulated by off-target DNA damage. We must prove that p53 accumulation is strictly due to MDM2 PPI inhibition. Self-Validation: We utilize an isogenic cell line system: SJSA-1 (MDM2-amplified, WT p53) as the sensitive line, and SAOS-2 (p53-null) as the negative control. If the compound kills SAOS-2 cells, the mechanism is off-target (non-p53 dependent). We also probe for γ H2AX to rule out genotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed SJSA-1 and SAOS-2 cells at 3×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2 .
-
Treatment: Treat cells with the derivative at 0.1x, 1x, and 10x the biochemical IC50 for 24 hours. Include a DMSO vehicle control.
-
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.
-
SDS-PAGE & Transfer: Load 20 μ g of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against:
-
p53: Should show dose-dependent accumulation in SJSA-1, absent in SAOS-2.
-
MDM2: Should upregulate due to the p53-MDM2 auto-regulatory feedback loop.
-
p21 (Waf1/Cip1): Confirms transcriptional activation by stabilized p53.
-
γ H2AX: Must remain absent/unchanged to confirm the compound is non-genotoxic.
-
Cleaved PARP: Confirms the induction of apoptosis.
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).
Conclusion
The 6-bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one scaffold represents a triumph of structure-based drug design. By exploiting the precise geometry of the MDM2 Trp23 pocket and establishing highly stable hydrogen bonding networks, derivatives of this class overcome the thermodynamic hurdles that plagued earlier PPI inhibitors. Furthermore, their rigid topography allows for dual-pathway exploration, notably as colchicine-binding site inhibitors. Future development must focus on optimizing the pharmacokinetic profiles of these derivatives to translate their picomolar biochemical potency into durable in vivo efficacy.
References
- Source: nih.
- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2)
- Source: nih.
- Source: nih.
Preliminary Investigation of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one in Drug Discovery: Scaffold Versatility and Kinase Targeting
Executive Summary
As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the challenge of balancing target affinity with drug-like physicochemical properties. The compound 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS: 1227267-32-4) [1], commonly referred to as 6-bromo-5-aza-2-oxindole, represents a masterclass in rational scaffold design. By incorporating a pyridine nitrogen into the classic indolin-2-one (oxindole) core and providing a highly reactive bromine vector at the C6 position, this building block serves as a privileged starting point for synthesizing targeted kinase inhibitors and central nervous system (CNS) therapeutics [3].
This technical guide deconstructs the structural rationale, mechanistic binding dynamics, and late-stage functionalization protocols required to leverage this scaffold effectively in modern drug discovery campaigns.
Structural Rationale & Physicochemical Profiling
The classical oxindole core is a well-documented hinge-binding motif in kinase inhibitor design, famously utilized in FDA-approved drugs like Sunitinib and Nintedanib [2]. However, highly lipophilic oxindoles often suffer from poor aqueous solubility and off-target promiscuity.
The transition from an oxindole to a 5-aza-2-oxindole (pyrrolo-pyridine) fundamentally alters the molecule's electronic distribution and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The introduction of the nitrogen atom in the aromatic ring lowers the calculated partition coefficient (cLogP) and increases the Topological Polar Surface Area (TPSA). This subtle bioisosteric replacement improves oral bioavailability while providing an additional hydrogen-bond acceptor to engage with active-site water molecules or specific kinase residues [1].
Table 1: Comparative Physicochemical & ADMET Profiling (In Silico Projections)
| Property | Indolin-2-one (Classic Oxindole) | 5-Aza-2-oxindole (Pyrrolo-pyridine) | Causality & Rationale for Difference |
| cLogP | ~1.8 - 2.2 | ~0.6 - 1.1 | Pyridine nitrogen increases polarity, reducing lipophilicity and mitigating non-specific hydrophobic binding. |
| TPSA | 29.1 Ų | 42.0 Ų | Additional nitrogen atom increases hydrogen-bonding capacity, improving aqueous solubility (LogS). |
| H-Bond Acceptors | 1 | 2 | Pyridine nitrogen serves as a secondary acceptor, offering a unique vector for target selectivity. |
| Metabolic Stability | Susceptible to aromatic oxidation | Highly resistant | The electron-deficient nature of the pyridine ring deactivates the core toward CYP450-mediated oxidation. |
Mechanistic Grounding: The Kinase Hinge-Binding Paradigm
In kinase targeted therapies, the ATP-binding pocket is the primary battleground. The 5-aza-2-oxindole core is an ATP-competitive scaffold that mimics the adenine ring of ATP.
The causality behind its high affinity lies in its bidentate hydrogen-bonding system. The lactam NH acts as a hydrogen-bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent lactam carbonyl oxygen acts as a hydrogen-bond acceptor from the backbone amide NH. The 5-aza nitrogen introduces a tertiary interaction point, often bridging to a conserved water molecule deep in the specificity pocket, which is critical for overcoming resistance mutations[4]. Meanwhile, the C6-bromo substituent acts as a precise geometric vector, directing subsequent functional groups outward into the solvent-exposed channel or the adjacent hydrophobic pocket (DFG-out/in conformations).
Molecular interactions of the 5-aza-2-oxindole scaffold within the kinase hinge region.
Synthetic Workflows & Late-Stage Functionalization
The presence of the bromine atom at the C6 position is a deliberate design choice. The C-Br bond is highly activated for oxidative addition by Palladium(0) species, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables the rapid, late-stage generation of diverse analogue libraries for Structure-Activity Relationship (SAR) mapping [3].
Standardized Suzuki-Miyaura Cross-Coupling Protocol
To ensure reproducibility and high yields, the following protocol utilizes a bidentate phosphine ligand (dppf) to prevent catalyst deactivation and favor reductive elimination.
Materials:
-
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (0.5 mmol, 1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (0.6 mmol, 1.2 equiv)
-
Pd(dppf)Cl2⋅CH2Cl2 (0.025 mmol, 5 mol%)
-
K2CO3 (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane / H2O (4:1 v/v, 5 mL, degassed)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, charge the 6-bromo-5-aza-2-oxindole scaffold and the desired boronic acid.
-
Catalyst & Base Addition: Add the inorganic base ( K2CO3 ) and the palladium catalyst. Causality: K2CO3 is chosen as a mild base to facilitate the transmetalation step without hydrolyzing the sensitive lactam ring.
-
Solvent Introduction: Add the degassed 1,4-Dioxane/ H2O mixture. Causality: A biphasic system is critical here; water dissolves the inorganic base to form the active boronate species, while dioxane solubilizes the organic scaffold. Degassing prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) intermediate.
-
Reaction: Seal the vial with a Teflon-lined septum, purge with N2 for 5 minutes, and heat the mixture at 90°C in an oil bath for 12 hours.
-
In-Process Validation (Self-Validating Step): At 10 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is validated by the complete disappearance of the starting material peak (m/z 213/215, exhibiting the characteristic 1:1 bromine isotope pattern) and the emergence of the product mass.
-
Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude residue via preparative HPLC to isolate the target compound in >95% purity.
Standardized late-stage functionalization workflow for library generation.
Conclusion
The 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one scaffold is a highly optimized, dual-purpose building block. By combining the proven hinge-binding capability of an oxindole with the improved physicochemical properties of a pyridine ring, it circumvents the traditional lipophilicity traps of early-stage drug discovery. Furthermore, the strategic placement of the C6-bromine allows medicinal chemists to rapidly iterate through chemical space, making it an indispensable tool for developing next-generation targeted therapeutics.
References
-
Design, synthesis, PASS prediction, in-silico ADME and molecular docking studies of substituted-(Z)-3-benzylidine-5-aza-2-oxindole derivatives (Part-1). Chemical Data Collections, 2021.[Link]
-
Indolin-2-ones with High in Vivo Efficacy in a Model for Multiple Sclerosis. Journal of Medicinal Chemistry, 2005.[Link]
- Patent WO2015177110A1: Indolin-2-one or pyrrolo-pyridin-2-one derivatives.
-
N-Heterocyclic Carbene Catalysis for Polycyclic Benzazepines Assembly: Regioselective Intramolecular Tandem Radical Cyclization. Organic Letters, 2024.[Link]
Structural Biology and Crystallographic Profiling of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one in Structure-Based Drug Design
Executive Summary
The compound 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS: 1227267-32-4) represents a highly privileged azaoxindole scaffold in modern medicinal chemistry[1]. While simple indoles and oxindoles have long been utilized in drug discovery, the incorporation of the aza-nitrogen (pyridine ring) and the specific 6-bromo substitution fundamentally alters the electronic distribution, hydrogen-bonding capacity, and steric profile of the molecule.
This technical guide provides an in-depth framework for the crystallographic analysis of this specific scaffold. By examining the causality behind its structural behavior—both as an isolated small molecule and as a ligand in protein co-crystals (such as with MDM2 or various kinases)—this whitepaper equips structural biologists and drug development professionals with self-validating protocols for leveraging this compound in Structure-Based Drug Design (SBDD)[2].
Mechanistic Rationale: The Azaoxindole Scaffold in Target Binding
The selection of the 6-bromo-azaoxindole core is rarely arbitrary; it is driven by precise crystallographic parameters and quantum mechanical properties:
-
The Trp23 Pocket & Halogen Bonding: In the context of p53-MDM2 inhibition, structural analogs (such as the 6-chloro derivative found in RO-8994) demonstrate that the halogenated pyrrolo-pyridin-2-one moiety buries deeply into the hydrophobic Trp23 pocket of MDM2[2]. The shift from a 6-chloro to a 6-bromo substitution increases the van der Waals radius (from ~1.75 Å to ~1.85 Å), providing a superior steric fill. Furthermore, the higher polarizability of bromine enhances the anisotropic distribution of electron density, creating a more pronounced "σ-hole." This allows the 6-bromo substituent to engage in highly directional halogen bonding with backbone carbonyls or aromatic systems within the binding site.
-
Aza-Nitrogen Hydrogen Bonding: The nitrogen atom in the pyridine ring acts as a critical hydrogen-bond acceptor, while the lactam (NH) acts as a donor. Crystallographic studies of related halogenated azaindoles reveal that these molecules form robust, nearly linear N–H···N or N–H···O hydrogen-bonded networks[3]. In a protein pocket, this dual capacity allows the scaffold to mimic natural peptide interactions, such as those observed with Leu54 and His96 in MDM2[2].
Caption: Structural basis of target inhibition by the 6-bromo-azaoxindole scaffold.
Experimental Methodology: Crystallization and X-ray Diffraction
To obtain high-resolution structural data, the protocols must be designed with built-in validation mechanisms to prevent artifacts (such as crystal twinning or false-positive ligand binding).
Protocol 1: Small Molecule Crystallization (Self-Validating)
Understanding the baseline conformation of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is essential before analyzing its target-bound state.
-
Solvent Selection (Causality): Dissolve the compound in a polar protic solvent (e.g., methanol or ethanol). The choice of a protic solvent is critical; it temporarily satisfies the strong hydrogen-bonding potential of the lactam core, preventing rapid, amorphous precipitation and allowing for controlled nucleation[3].
-
Evaporation & Nucleation: Utilize slow evaporation at 20°C.
-
Validation Check: Prior to full data collection, screen crystals for unit cell dimensions. A self-validating system requires checking the mosaicity (< 0.5°) to ensure the crystal is not twinned, a common issue with planar heterocyclic dimers.
Protocol 2: Protein-Ligand Co-Crystallization & SAD Phasing
The presence of the bromine atom provides a massive technical advantage: it allows for Single-wavelength Anomalous Dispersion (SAD) phasing directly from the ligand, bypassing the need for selenomethionine-derivatized proteins.
-
Complex Formation: Incubate the target protein (e.g., 10 mg/mL) with a 3-fold molar excess of the 6-bromo-azaoxindole derivative (dissolved in 100% DMSO, final DMSO concentration < 5%).
-
Vapor Diffusion (Causality): Set up hanging-drop vapor diffusion using PEG 3350 as a precipitant. PEG acts as a molecular crowding agent, gently reducing protein solubility without denaturing the hydrophobic binding pockets required for the azaoxindole.
-
Data Collection at the Bromine K-edge: Tune the synchrotron X-ray beam to ~0.92 Å (13.47 keV) . Causality: This specific wavelength maximizes the anomalous scattering signal ( ΔF ) of the bromine atom, allowing the crystallographer to locate the ligand unambiguously in the electron density map even at lower resolutions.
-
Self-Validation in Processing: Process data using XDS or DIALS. The protocol is validated if the anomalous correlation coefficient ( CCanom ) remains > 0.30 in the highest resolution shell, confirming the bromine signal is strong enough for phasing.
Caption: Workflow for SAD phasing utilizing the anomalous scattering of the 6-bromo substituent.
Crystallographic Data Analysis & Validation
Once diffraction data is collected, the structural model must be refined. For azaoxindoles, the planarity of the pyrrolo-pyridine core must be strictly maintained during refinement unless specific steric clashes force a deviation (which is energetically unfavorable).
The table below summarizes the expected quantitative crystallographic metrics when working with this class of compounds, derived from empirical data of halogenated azaindoles and their protein complexes[2][3].
Quantitative Data Summary: Expected Crystallographic Parameters
| Parameter | Small Molecule (Azaoxindole Core) | Protein-Ligand Co-Crystal (Target-Bound) |
| Typical Space Group | P21/c or P1ˉ (Typical for planar dimers) | P212121 or P3121 (Chiral environment) |
| Resolution Limit (Å) | 0.75 - 0.85 (Atomic resolution) | 1.50 - 2.50 |
| R-work / R-free | ~0.03 / N/A (Highly constrained) | 0.18 / 0.22 (Self-validating divergence < 0.05) |
| Anomalous Signal (Br) | Extremely High ( ΔF/σ(ΔF)>5.0 ) | Moderate to High at 0.92 Å |
| Key Packing Interactions | N-H···O (Lactam dimers), π−π stacking | N-H···O (Protein backbone), Halogen··· π |
| Core Planarity (RMSD) | < 0.01 Å deviation from plane | < 0.05 Å deviation from plane |
Refinement Causality: During the final stages of refinement, the B-factors (temperature factors) of the bromine atom must be closely monitored. Because bromine is electron-dense, an artificially low B-factor relative to the surrounding azaoxindole carbon atoms indicates that the ligand occupancy is less than 100%. The system validates itself by coupling the ligand occupancy to the B-factor of the surrounding protein residues; they should be within 10-15 Ų of each other.
References
-
Title: How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures Source: nih.gov URL: [Link]
-
Title: Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies Source: mdpi.com URL:[Link]
Sources
Application Note: Synthesis and Isolation of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Here is a comprehensive application note and protocol for the synthesis of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one.
Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Target Molecule: 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS: 1227267-32-4)
Introduction and Strategic Design
The pyrrolo[3,2-c]pyridine (azaindole) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of this core, particularly those featuring halogen handles like bromine at the C6 position, are critical intermediates in the development of kinase inhibitors and colchicine-binding site inhibitors (CBSIs) targeting tubulin polymerization in oncology[1]. The rigid 1H-pyrrolo[3,2-c]pyridine framework effectively restricts the bioactive configuration of molecules, maintaining potent antiproliferative activity against various cancer cell lines[2].
Synthesizing the oxidized oxindole analog—6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one —requires a highly regioselective approach. Direct functionalization of pre-formed azaindoles often leads to poor yields and mixed regiochemistry. Therefore, a de novo ring construction starting from a functionalized pyridine is the most robust strategy.
Mechanistic Rationale
The protocol detailed below utilizes a three-stage linear sequence:
-
Nucleophilic Aromatic Substitution ( SNAr ): 2-Bromo-4-chloro-5-nitropyridine is reacted with diethyl malonate. The strong electron-withdrawing effect of the ortho-nitro group makes the C4-chloride highly susceptible to displacement, leaving the C2-bromide intact.
-
Krapcho Decarboxylation: The resulting diester is mono-decarboxylated using lithium chloride in aqueous DMSO to yield the monoester.
-
Reductive Cyclization: Iron powder in acetic acid is used to reduce the nitro group to an aniline. We specifically select Fe/AcOH over catalytic hydrogenation (e.g., H2 , Pd/C) to prevent the unwanted reductive dehalogenation of the critical C6-bromine atom[2]. The resulting aniline spontaneously attacks the adjacent ester, driving lactamization to form the final bicyclic 2-one.
Synthetic Workflow
Three-stage synthesis workflow for 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Step | Reagent / Intermediate | MW ( g/mol ) | Equivalents | Mass / Vol | Function |
| 1 | 2-Bromo-4-chloro-5-nitropyridine | 237.44 | 1.0 | 2.37 g | Starting Material |
| 1 | Diethyl malonate | 160.17 | 1.2 | 1.92 g (1.82 mL) | Nucleophile |
| 1 | Sodium Hydride (60% in mineral oil) | 24.00 | 2.5 | 1.00 g | Base |
| 2 | Diethyl (2-bromo-5-nitropyridin-4-yl)malonate | 361.15 | 1.0 | ~3.61 g | Intermediate 1 |
| 2 | Lithium Chloride (LiCl) | 42.39 | 2.0 | 0.85 g | Decarboxylation catalyst |
| 2 | Water ( H2O ) | 18.02 | 2.0 | 0.36 mL | Proton source |
| 3 | Ethyl 2-(2-bromo-5-nitropyridin-4-yl)acetate | 289.08 | 1.0 | ~2.89 g | Intermediate 2 |
| 3 | Iron (Fe) powder (325 mesh) | 55.85 | 5.0 | 2.79 g | Reducing Agent |
| 3 | Glacial Acetic Acid (AcOH) | 60.05 | Solvent | 30 mL | Solvent / Acid catalyst |
Experimental Protocols
Stage 1: Synthesis of Diethyl (2-bromo-5-nitropyridin-4-yl)malonate
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous THF (50 mL) and cool the flask to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion, 1.00 g, 25 mmol) to the stirring THF. Slowly add diethyl malonate (1.82 mL, 12 mmol) dropwise over 10 minutes. Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.
-
Substitution: Dissolve 2-Bromo-4-chloro-5-nitropyridine (2.37 g, 10 mmol) in anhydrous THF (15 mL) and add it dropwise to the malonate enolate solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1, UV active).
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. The crude product can be used directly in the next step.
Stage 2: Krapcho Decarboxylation
-
Reaction Setup: Dissolve the crude diester from Stage 1 in DMSO (30 mL). Add Lithium Chloride (0.85 g, 20 mmol) and distilled water (0.36 mL, 20 mmol).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 100 °C in an oil bath for 12 hours. Monitor the mono-decarboxylation via LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water (100 mL). Extract the mixture with Ethyl Acetate (3 × 50 mL).
-
Purification: Wash the combined organic layers thoroughly with water (3 × 50 mL) to remove DMSO, followed by brine. Dry over Na2SO4 and concentrate. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford Ethyl 2-(2-bromo-5-nitropyridin-4-yl)acetate.
Stage 3: Reductive Cyclization to Target Molecule
-
Reduction Setup: In a 100 mL round-bottom flask, dissolve the monoester (Intermediate 2, ~10 mmol) in glacial acetic acid (30 mL).
-
Iron Addition: Add fine Iron powder (325 mesh, 2.79 g, 50 mmol) in one portion.
-
Cyclization: Heat the suspension to 80 °C under vigorous stirring for 3-4 hours. The iron will reduce the nitro group to an amine, which will spontaneously undergo intramolecular cyclization with the ethyl ester to form the lactam ring[2].
-
Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove iron salts, washing the filter cake generously with Ethyl Acetate (100 mL).
-
Neutralization: Concentrate the filtrate in vacuo to remove the majority of the acetic acid. Carefully neutralize the residue with saturated aqueous NaHCO3 until pH ~ 7-8.
-
Final Isolation: Extract with Ethyl Acetate (3 × 50 mL). Dry the organics over Na2SO4 , filter, and concentrate. Recrystallize the crude solid from Ethanol/Water to yield pure 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one as an off-white solid.
Analytical Validation
To confirm the structural integrity of the synthesized compound, perform the following analytical checks:
-
LC-MS (ESI+): Expected [M+H]+ at m/z 213.0 and 215.0 (1:1 isotopic ratio indicative of a single bromine atom).
-
1 H NMR (400 MHz, DMSO- d6 ): Look for the diagnostic disappearance of the ethyl ester signals. Key signals: A broad singlet >10 ppm for the lactam NH, two distinct aromatic singlets for the pyridine protons (C7-H and C4-H), and a characteristic singlet integrating to 2H around 3.5-3.7 ppm corresponding to the aliphatic CH2 protons at the C3 position of the dihydro-pyrrolopyridinone ring.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: PMC (National Institutes of Health) URL:[Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site Source: Semantic Scholar URL:[Link]
Sources
Suzuki cross-coupling reaction conditions for 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
An Application Guide to Suzuki Cross-Coupling Reactions of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Authored by: A Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This guide provides an in-depth exploration of the application of this reaction to 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one, a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry. We will dissect the mechanistic nuances, navigate the specific challenges posed by this substrate—such as potential catalyst inhibition by its basic nitrogen centers[3][4]—and present robust, field-tested protocols. This document is designed for researchers, scientists, and drug development professionals, offering both the fundamental principles and the practical steps required to achieve successful and reproducible outcomes.
Introduction: The Challenge of a Privileged Scaffold
The 1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one core, an aza-oxindole bioisostere, is a privileged motif in drug discovery. Its functionalization via cross-coupling is a key strategy for generating diverse molecular libraries. However, the inherent properties of this scaffold present distinct challenges for the palladium-catalyzed Suzuki-Miyaura reaction.
-
Nitrogen-Rich Environment : The presence of multiple nitrogen atoms (pyridine, pyrrole, and lactam) creates a landscape of Lewis basic sites that can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to inhibition or complete deactivation.[3][5]
-
Poor Solubility : Heterocyclic compounds of this nature often exhibit limited solubility in common organic solvents, which can impede reaction kinetics and lead to reproducibility issues.
-
Substrate Reactivity : The electronic properties of the bromopyridine ring, influenced by the fused lactam-containing pyrrole system, dictate its reactivity in the crucial oxidative addition step.
Understanding these challenges is the first step toward designing a successful coupling strategy. This guide will systematically address each of these points by providing a rationale for the selection of optimal catalysts, ligands, bases, and solvent systems.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states. Each step must proceed efficiently to ensure high yields and turnover numbers.
The cycle consists of three primary stages:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-aza-oxindole. This is often the rate-limiting step of the cycle.[6]
-
Transmetalation : The organic moiety from the boronic acid (or its activated boronate form) is transferred to the Pd(II) complex, displacing the halide. This step is critically facilitated by a base.[7][8]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][9]
Strategic Selection of Reaction Components
Success with challenging substrates like 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is not accidental; it is the result of a rational selection of each reaction component to favor the productive catalytic cycle over potential deactivating pathways.
The Palladium Catalyst and Ligand System
The combination of the palladium source and its coordinating ligand is the heart of the catalytic system. For nitrogen-containing heterocycles, the choice is critical to overcome catalyst inhibition.
-
Palladium Source : While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective, modern palladium precatalysts are often superior for challenging substrates.[10] Buchwald precatalysts (e.g., XPhos Pd G2, G3, or G4) are particularly effective. These air- and moisture-stable complexes readily generate the active monoligated Pd(0) species in solution, leading to faster reaction times and higher catalyst efficiency.[5][11]
-
Ligand Choice : The ligand must be carefully chosen to both stabilize the palladium center and promote the key steps of the catalytic cycle.
-
Bulky, Electron-Rich Phosphines : Ligands such as XPhos, SPhos, and RuPhos are the gold standard for coupling nitrogen-containing heterocycles.[3][5] Their steric bulk promotes the reductive elimination step, while their strong electron-donating character facilitates the often rate-limiting oxidative addition step.[6][9] This combination helps the desired catalytic turnover outcompete catalyst inhibition by the substrate's nitrogen atoms.
-
Bidentate Ligands : Ligands like [1,1'-Bis(diphenylphosphino)ferrocene] (dppf) can also be effective, and catalysts such as Pd(dppf)Cl₂ are commonly used for a range of Suzuki couplings.[12]
-
The Role of the Base
The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8] The choice of base can dramatically influence reaction outcomes.
-
Potassium Phosphate (K₃PO₄) : This is often an excellent choice for complex substrates. It is a strong enough base to facilitate transmetalation but is generally non-nucleophilic, minimizing side reactions.
-
Carbonates (K₂CO₃, Cs₂CO₃) : These are widely used and effective bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be particularly effective in challenging couplings, sometimes at lower temperatures.[13]
-
Aqueous vs. Anhydrous : The reaction typically requires at least a small amount of water to dissolve the inorganic base and facilitate the formation of the active boronate species.
The Solvent System
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. For Suzuki couplings, ethereal solvents, often in combination with water, are standard.
-
1,4-Dioxane / Water : This is a robust and widely used solvent system that provides good solubility for a range of substrates and is stable at the elevated temperatures often required.[3]
-
Tetrahydrofuran (THF) / Water : Another excellent choice, particularly for reactions that can proceed at lower temperatures.
-
Other Solvents : Dimethoxyethane (DME) and toluene are also frequently employed. The optimal solvent system may need to be screened for a specific boronic acid partner.[12]
Recommended Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Protocol 1: Conventional Thermal Conditions
This protocol is a reliable standard for initial investigations and scale-up.
Materials:
-
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (1.0 equiv)
-
Arylboronic Acid or Boronate Ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (e.g., XPhos, if not using a precatalyst)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 or 5:1 mixture)
Procedure:
-
Reaction Setup : To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one, the arylboronic acid, and the base.
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.[3]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition : Add the degassed solvent mixture via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Protocol 2: Microwave-Assisted Conditions
Microwave irradiation can dramatically reduce reaction times from hours to minutes, making it ideal for rapid library synthesis and optimization.[4][13]
Materials:
-
Same as Protocol 1, but use a dedicated microwave reaction vial.
-
Base: Cesium Carbonate (Cs₂CO₃) is often highly effective in microwave protocols.[4][13]
Procedure:
-
Reaction Setup : In a microwave vial, combine the 6-bromo-aza-oxindole (1.0 equiv), arylboronic acid (1.5 equiv), base (2.0 equiv), and palladium precatalyst (2-5 mol%).[4]
-
Solvent Addition : Add the chosen degassed solvent.
-
Microwave Irradiation : Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to a set temperature (e.g., 120–150 °C) for a specified time (e.g., 10–30 minutes).[4]
-
Workup and Purification : After cooling to room temperature, perform the workup and purification as described in Protocol 1.
Data and Troubleshooting
Comparative Table of Reaction Conditions
The following table summarizes recommended starting conditions based on literature precedents for similar challenging nitrogen-containing heterocycles.[5][12] Yields are highly dependent on the specific boronic acid used.
| Parameter | Condition A (Robust Standard) | Condition B (High Activity) | Condition C (Microwave) |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | XPhos Pd G3 (2 mol%) | XPhos Pd G3 (3 mol%) |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | DME / Water (4:1) | 1,4-Dioxane / Water (5:1) | 1,4-Dioxane |
| Temperature | 90 °C | 100 °C | 140 °C |
| Time | 4–16 hours | 2–12 hours | 15–30 minutes |
| Expected Outcome | Moderate to Good Yield | Good to Excellent Yield | Good to Excellent Yield |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Oxidized) 2. Catalyst Poisoning 3. Insufficient Temperature | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents. 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[3] Use a precatalyst. 3. Increase reaction temperature in 10 °C increments. |
| Protodeboronation | 1. Unstable Boronic Acid 2. Reaction too slow or temperature too high | 1. Switch to a more stable boronate ester (pinacol or MIDA).[3][8] 2. Use a more active catalyst/ligand system to accelerate the productive coupling.[11] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen 2. Use of a Pd(II) source without efficient reduction | 1. Thoroughly degas all solvents and the reaction mixture.[3] 2. Use a Pd(0) source or a precatalyst designed for rapid generation of Pd(0). |
| Formation of Palladium Black | Catalyst decomposition | Use a more robust ligand system or decrease the reaction temperature. |
Experimental Workflow Visualization
The overall process from setup to analysis follows a standardized path to ensure reproducibility and safety.
Conclusion
The Suzuki-Miyaura cross-coupling of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is a highly achievable transformation when approached with a clear understanding of the substrate's unique chemical nature. The challenges posed by this nitrogen-rich heterocycle can be effectively overcome through the judicious selection of modern palladium precatalysts, bulky electron-rich phosphine ligands, and an appropriate base-solvent system. By starting with the robust protocols provided and utilizing the troubleshooting guide for optimization, researchers can confidently and efficiently access a wide array of novel functionalized aza-oxindoles, paving the way for new discoveries in drug development and medicinal chemistry.
References
-
Molinari, F. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
D'Augustin, M., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]
-
Jonušis, M., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. [Link]
-
Sbai, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
Unknown Author. (Date Unknown). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
LeBlond, C. R., et al. (2016). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. The Journal of Organic Chemistry. [Link]
-
Sbai, A., et al. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. [Link]
-
Galland, E., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Unknown Author. (Date Unknown). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Tcyrulnikov, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Myers, A. G. Research Group. (Date Unknown). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
Yoneda Labs. (Date Unknown). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Cacchi, S., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Unknown Author. (Date Unknown). Pd/C and Other Heterogeneous Catalysts. Wordpress. [Link]
-
Unknown Author. (Date Unknown). Reaction conditions used for coupling reactions. ResearchGate. [Link]
-
Mathews, C. J., et al. (2004). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]
-
Organic Chemistry Portal. (Date Unknown). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Di Mola, A., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
-
Unknown Author. (Date Unknown). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Note: High-Purity Isolation Protocol for 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS: 1227267-32-4)
Introduction & Rationale
Aza-oxindoles, particularly pyrrolo-pyridin-2-one derivatives, are privileged scaffolds in modern drug discovery. They serve as critical intermediates in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics [1]. The compound 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is of particular synthetic value; the lactam motif provides a rigid hydrogen-bonding network, while the bromine atom serves as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
However, the purification of aza-oxindoles presents distinct chromatographic challenges. The presence of the basic pyridine nitrogen (pKa ~5.5) often leads to severe peak tailing and irreversible adsorption on standard acidic silica gel. Furthermore, the lactam ring can undergo tautomerization, complicating reverse-phase separation. This application note details a field-proven, self-validating biphasic purification strategy—combining deactivated normal-phase flash chromatography with reverse-phase preparative HPLC—to isolate this compound at >99% purity[2, 3].
Physicochemical Profiling & Causality of Method Design
To design an effective purification protocol, experimental choices must be grounded in the molecule's physicochemical realities:
-
Silanol Interactions (The Pyridine Effect): Uncapped silanol groups (-SiOH) on standard silica gel act as Brønsted acids, strongly binding the basic pyridine nitrogen. Causality: To prevent peak tailing and poor recovery, the silica stationary phase must be dynamically deactivated using a basic modifier (1% Triethylamine, TEA) prior to loading [2].
-
Solubility Constraints: The planar, hydrogen-bonded nature of the pyrrolo-pyridin-2-one core results in poor solubility in non-polar solvents (e.g., hexanes, heptane). Causality: Sample loading must be performed using a polar aprotic solvent mixture (e.g., Dichloromethane/Methanol) or via dry-loading onto Celite to prevent on-column precipitation.
-
Ionization for RP-HPLC: In reverse-phase chromatography, the neutral form of the basic nitrogen can lead to broad peaks. Causality: The addition of 0.1% Formic Acid (FA) to the mobile phase ensures complete protonation of the pyridine ring, collapsing the equilibrium into a single, sharp eluting species.
Purification Workflow
Figure 1: Multistage purification workflow for 6-Bromo-aza-oxindole derivatives.
Step-by-Step Experimental Protocols
Protocol A: Reaction Quench and Liquid-Liquid Extraction
Objective: Remove inorganic salts, transition metal catalysts, and highly polar byproducts.
-
Quench: Dilute the crude reaction mixture with saturated aqueous ammonium chloride (NH₄Cl) to neutralize any residual base.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Note: If the compound exhibits poor partitioning, add 5% Methanol to the EtOAc to disrupt intermolecular hydrogen bonding.
-
Washing: Wash the combined organic layers with deionized water, followed by saturated brine.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at 40 °C.
Protocol B: Triethylamine-Deactivated Flash Chromatography
Objective: Bulk isolation of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one from structurally distinct impurities.
-
Column Preparation: Pack a standard silica gel column (200-300 mesh). Flush the column with 2 column volumes (CV) of Dichloromethane (DCM) containing 1% (v/v) Triethylamine (TEA) to neutralize active silanol sites [2].
-
Dry Loading: Dissolve the crude extract in a minimal amount of DCM/MeOH (9:1). Add silica gel (mass equivalent to 3x the crude weight) and evaporate to a free-flowing powder. Load this evenly onto the top of the column bed.
-
Elution Gradient:
-
0–2 CV: 100% DCM (1% TEA)
-
2–6 CV: Gradient from 1% to 5% Methanol in DCM (maintain 1% TEA).
-
-
Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). The target compound typically elutes between 3–5% Methanol. Pool and concentrate the product-containing fractions.
Protocol C: Reverse-Phase Preparative HPLC (Polishing)
Objective: Achieve >99% purity by removing closely eluting regioisomers or debrominated side-products.
-
System Setup: Equip the preparative HPLC with a C18 column (e.g., 250 × 21.2 mm, 5 µm).
-
Mobile Phase:
-
Buffer A: LC-MS grade Water + 0.1% Formic Acid (FA).
-
Buffer B: LC-MS grade Acetonitrile (MeCN) + 0.1% FA.
-
-
Sample Injection: Dissolve the semi-pure solid from Protocol B in DMSO (max concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.
-
Method: Run a linear gradient from 10% B to 60% B over 25 minutes at a flow rate of 20 mL/min.
-
Recovery: Collect the main peak (monitored at 220 nm and 254 nm). Freeze the collected fractions and lyophilize for 48 hours to yield the pure 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one as a solid powder.
Quantitative Data Summary
The following table summarizes the optimized chromatographic parameters and expected performance metrics for the purification of the target aza-oxindole.
| Parameter | Normal-Phase Flash Chromatography | Reverse-Phase Prep-HPLC |
| Stationary Phase | Silica Gel (200-300 mesh) | C18 Bonded Silica (5 µm particle size) |
| Mobile Phase | DCM / Methanol | Water / Acetonitrile |
| Critical Additive | 1% Triethylamine (TEA) (Base) | 0.1% Formic Acid (FA) (Acid) |
| Additive Function | Neutralizes acidic silanols to prevent pyridine binding | Protonates pyridine to ensure sharp peak shape |
| Typical Retention | Rf ≈ 0.35 (in 5% MeOH/DCM) | Rt ≈ 14.5 min (Gradient: 10-60% MeCN over 25m) |
| Expected Purity | 85% – 92% | > 99.5% |
| Recovery Yield | 75% – 85% (from crude) | 85% – 90% (from flash product) |
References
- F. Hoffmann-La Roche AG. (2015). Indolin-2-one or pyrrolo-pyridin-2-one derivatives (Patent No. WO2015197567A1).
-
Chen, Y., et al. (2022). Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger–Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide Catalyst. Journal of the American Chemical Society, 144(46), 21356–21365.[Link]
-
Wang, X., et al. (2024). Defunctionalization Enabled by Intramolecular Radical Aromatic Ipso Substitution. Organic Letters, 26(36), 7750–7755.[Link]
Application Note: Buchwald-Hartwig Amination of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Introduction & Mechanistic Rationale
The synthesis of highly functionalized aza-oxindoles (pyrrolopyridines) is a critical objective in modern medicinal chemistry. The 1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one core is a privileged scaffold frequently found in potent kinase inhibitors targeting ALK5, JAK2, and CSF1R[1][2]. However, the late-stage functionalization of this core via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents significant synthetic challenges.
When utilizing 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one as an electrophile, chemists face two primary modes of reaction failure:
-
Catalyst Poisoning: The basic pyridine nitrogen at the 5-position can coordinate strongly to the palladium center, displacing the phosphine ligand and arresting the catalytic cycle[1].
-
Lactam NH Interference: The relatively acidic lactam NH (pKa ~14–15) is readily deprotonated by the strong bases typically required for amination (e.g., NaOtBu). The resulting electron-rich anionic species resists oxidative addition into the C–Br bond and is prone to competing intramolecular or intermolecular N-arylation[3].
To achieve high-yielding C6-amination, a self-validating protocol must employ a robust protecting group strategy combined with a highly active, sterically demanding catalyst system.
Strategic Optimization: Causality in Experimental Design
Protecting Group Strategy
Direct amination of the unprotected lactam typically results in <5% yield. Masking the lactam NH is essential. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is the optimal choice. Unlike Boc or acetyl groups, the SEM ether is highly stable to the strongly basic, high-temperature conditions of the Buchwald-Hartwig reaction. Furthermore, it prevents the formation of the deleterious lactam anion, restoring the electrophilicity of the C6-bromide[4].
Ligand and Base Selection
The choice of ligand dictates the success of the reductive elimination step. For coupling secondary or primary amines to the SEM-protected core, RuPhos paired with Pd(OAc)₂ is superior to first-generation ligands like BINAP. RuPhos possesses a large bite angle and high electron density, which accelerates reductive elimination and sterically prevents the pyridine nitrogen from coordinating to the active Pd(0) species.
Regarding the base, while NaOtBu provides faster reaction kinetics, it can cause premature cleavage of the SEM group at elevated temperatures. Cesium carbonate (Cs₂CO₃) in 1,4-dioxane provides a milder, highly effective alternative that maximizes functional group tolerance[3].
Quantitative Optimization Data
The following table summarizes the optimization landscape, demonstrating the causality between reaction parameters and product yield.
| Entry | Substrate State | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Unprotected | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | < 5% | Catalyst poisoning; lactam deprotonation. |
| 2 | Unprotected | Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 80 | 15% | Slight improvement; competitive N-arylation. |
| 3 | SEM-Protected | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 45% | Sluggish reductive elimination; incomplete conversion. |
| 4 | SEM-Protected | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 72% | Good conversion, but minor SEM cleavage observed. |
| 5 | SEM-Protected | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 88% | Optimal; RuPhos prevents off-target binding. |
Visualizing the Mechanistic and Experimental Workflow
Caption: Mechanistic divergence between unprotected catalyst poisoning and the optimized SEM-protected pathway.
Caption: Step-by-step experimental workflow for the functionalization of the aza-oxindole core.
Detailed Experimental Protocols
Protocol A: SEM Protection of the Lactam Core
Objective: Irreversibly mask the acidic lactam NH to prevent base-mediated deprotonation during cross-coupling.
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (1.0 equiv, 5.0 mmol) and dissolve in anhydrous DMF (15 mL, 0.33 M).
-
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol). Stir for 30 minutes at 0 °C until hydrogen evolution ceases.
-
Protection: Dropwise, add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv, 5.5 mmol). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with water (2 × 20 mL) and brine (20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the SEM-protected intermediate.
Protocol B: Buchwald-Hartwig Amination
Objective: Facilitate C–N bond formation utilizing a highly active Pd/RuPhos catalyst system.
-
Reagent Assembly (Glovebox Recommended): In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with the SEM-protected 6-bromo-aza-oxindole (1.0 equiv, 1.0 mmol), the desired amine (1.5 equiv, 1.5 mmol), Palladium(II) acetate (Pd(OAc)₂, 5 mol%, 0.05 mmol), RuPhos (10 mol%, 0.10 mmol), and anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 equiv, 2.0 mmol). Note: If a glovebox is unavailable, utilize standard Schlenk techniques, ensuring the Cs₂CO₃ is freshly flame-dried under a vacuum.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL, 0.2 M). Seal the vial with a PTFE-lined crimp cap.
-
Reaction Execution: Transfer the sealed vial to a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800 rpm) for 12–16 hours.
-
Monitoring: Monitor reaction progress via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the SEM-protected aminated product.
Protocol C: SEM Deprotection and Formaldehyde Scavenging
Objective: Remove the SEM group while preventing formaldehyde-induced side reactions (e.g., Pictet-Spengler cyclization).
-
Ether Cleavage: Dissolve the aminated intermediate (1.0 equiv, 0.5 mmol) in anhydrous DCM (4.0 mL). Add Trifluoroacetic acid (TFA, 1.0 mL) dropwise at room temperature. Stir for 4 hours. This step cleaves the silyl ether, generating a highly reactive N-hydroxymethyl intermediate.
-
Concentration: Remove the DCM and excess TFA under a stream of nitrogen, followed by high vacuum for 1 hour.
-
Formaldehyde Scavenging: Redissolve the crude residue in Methanol (5.0 mL). Add Ethylenediamine (5.0 equiv, 2.5 mmol) and stir at room temperature for 2 hours. Causality: Ethylenediamine acts as a sacrificial nucleophile, trapping the released formaldehyde as an imidazolidine derivative, thereby preventing the re-alkylation of the aza-oxindole core[4].
-
Final Isolation: Concentrate the mixture and purify the final deprotected 6-amino-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).
References
-
[1] C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. The Journal of Organic Chemistry. ACS Publications. Available at:[Link]
-
[3] The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry. ResearchGate. Available at:[Link]
-
[4] Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Pharmaceuticals (NIH PMC). Available at:[Link]
-
[2] Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie’s 15-Year Parallel Library Data Set. Journal of the American Chemical Society. Available at:[Link]
Sources
Application Note: 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one in the Synthesis of Targeted Kinase Inhibitors
Executive Summary
The development of highly selective small-molecule kinase inhibitors requires rigid, three-dimensionally defined scaffolds capable of anchoring into the conserved ATP-binding pocket. 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS: 1227267-32-4), a bicyclic azaoxindole derivative, has emerged as a privileged structural intermediate in medicinal chemistry. This application note details the mechanistic rationale, structural mapping, and validated synthetic protocols for utilizing this intermediate to construct advanced Type I and Type II kinase inhibitors.
Mechanistic Rationale: The Azaoxindole Pharmacophore
The architectural design of kinase inhibitors relies heavily on exploiting specific sub-pockets within the kinase domain. The azaoxindole core serves as a highly efficient ATP-mimetic .
-
Hinge Binding (The Core): The lactam moiety (NH-C=O) of the azaoxindole acts as a bidentate hydrogen bond donor-acceptor system. This perfectly mimics the N1 and N6-amino groups of the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., interacting with Valine or Leucine residues). The incorporation of the pyridine nitrogen (aza-substitution) alters the electronic distribution and improves aqueous solubility compared to traditional oxindoles.
-
Specificity Targeting (The C6-Bromine Vector): The bromine atom at the C6 position is strategically oriented toward the solvent-exposed region or the hydrophobic specificity pocket (depending on the specific kinase conformation). This halogen serves as an ideal synthetic vector for transition-metal-catalyzed cross-coupling reactions, allowing chemists to rapidly elaborate the core into Type I (active DFG-in conformation) or Type II (inactive DFG-out conformation) inhibitors .
Pharmacophoric Mapping & Structural Logic
Pharmacophoric mapping of the azaoxindole scaffold within the kinase ATP-binding pocket.
Validated Synthetic Protocols
The following protocols have been engineered to ensure high yield, minimal side reactions, and self-validating analytical checkpoints.
Protocol A: Late-Stage C6-Diversification via Suzuki-Miyaura Cross-Coupling
Objective: To install specificity-driving aryl or heteroaryl motifs at the C6 position of the azaoxindole core.
Causality & Design: The use of a biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic azaoxindole and the inorganic base (K₂CO₃). The base is required to activate the boronic acid via quaternization, thereby facilitating the transmetalation step. The bulky, bidentate ligand in Pd(dppf)Cl₂ enforces a cis-geometry on the palladium center, accelerating reductive elimination while suppressing protodehalogenation .
Step-by-Step Methodology:
-
Reagent Assembly & Degassing: In a Schlenk flask, combine 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water. Sparge the mixture with dry N₂ or Argon for 15 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, leading to stalled reactions and aryl homocoupling.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under a positive stream of inert gas.
-
Causality: The dichloromethane adduct of the catalyst is utilized for its enhanced bench-stability and superior solubility in ethereal solvents.
-
-
Reaction Execution & In-Process Control (IPC): Heat the mixture to 90 °C. Monitor the reaction via LC-MS every 2 hours.
-
Self-Validation: The reaction is deemed complete when the distinct isotopic doublet of the starting material ( m/z [M+H]⁺ ~213/215) is fully consumed, replaced by the target product mass.
-
-
Workup & Analytical Validation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).
-
Self-Validation: Final compound integrity must be validated via ¹H NMR (confirming the loss of the C6-Br and appearance of the aryl protons) and HPLC (purity >95% at 254 nm).
-
Protocol B: C3-Functionalization via Knoevenagel Condensation
Objective: To install an alkylidene moiety at the C3 position, locking the scaffold's conformation to target the ribose-binding pocket.
Step-by-Step Methodology:
-
Iminium Activation: Suspend the 6-bromo-azaoxindole (1.0 eq) and an aryl/heteroaryl aldehyde (1.1 eq) in absolute ethanol. Add piperidine (0.1 eq) as an organocatalyst.
-
Causality: The C3-methylene protons of the azaoxindole are only weakly acidic. Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion, drastically lowering the activation energy required for nucleophilic attack by the azaoxindole enol/enolate.
-
-
Reflux & Precipitation: Heat the reaction to 80 °C for 4–8 hours.
-
Self-Validation: Successful condensation extends the π -conjugation of the system, typically resulting in a vibrant yellow or orange precipitate forming directly in the hot reaction mixture due to the product's lower solubility.
-
-
Isolation & Stereochemical Validation: Cool the mixture to 0 °C, filter the precipitate, and wash with cold ethanol.
-
Self-Validation: ¹H NMR must be used to confirm the disappearance of the C3-CH₂ protons (~3.5 ppm) and the emergence of a vinylic proton (~7.5–8.0 ppm). 2D NOESY NMR is required to assign the E/Z stereochemistry of the exocyclic double bond.
-
Divergent synthetic workflow for generating Type I and Type II kinase inhibitors.
Quantitative Data: Kinase Selectivity Profiling
The modularity of the 6-bromo-azaoxindole intermediate allows for the rapid generation of diverse inhibitor libraries. The table below summarizes the impact of specific C3 and C6 substitutions on kinase target selectivity and potency.
| Scaffold Modification | C6 Substituent | C3/C5 Substituent | Target Kinase | IC₅₀ (nM) | Structural Rationale |
| Azaoxindole | 3-Pyridyl | None | PI3Kδ | 12 | Pyridyl nitrogen forms a critical water-mediated H-bond in the affinity pocket. |
| Azaoxindole | 4-Fluorophenyl | 2-Pyrrole-methylene | p38 MAPK | 45 | Fluorine atom efficiently occupies the hydrophobic DFG-out sub-pocket. |
| Spiro-azaoxindole | 2-Methylpyrimidin-5-yl | Spiro-cyclopentane | CDK2 | 28 | Spiro-ring sterically forces the trajectory of the C6-aryl group into the solvent channel. |
References
-
Methot, J. L., et al. "Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors." ACS Medicinal Chemistry Letters, 2020. URL:[Link]
-
Elshaier, Y., et al. "Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors." Journal of Medicinal Chemistry, 2016. URL:[Link]
- Hilpert, H., et al. "Substituted spiro[cycloalkyl-1,3′-indo]-2′(1′H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors." US Patent US8772288B2, 2014.
Application Note: Kilo-Scale Synthesis Protocol for 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Compound: 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS: 1227267-32-4)
Executive Summary & Mechanistic Rationale
The synthesis of functionalized azaoxindoles (pyrrolopyridinones) is a critical pathway in the development of kinase inhibitors and other targeted therapeutics. 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one serves as a highly versatile bifunctional building block; the lactam moiety allows for hydrogen-bond donor/acceptor interactions, while the C6-bromide serves as an orthogonal handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].
Route Selection & Causality: Traditional syntheses of oxindoles rely on the Sandmeyer or Hinsberg methodologies, which often translate poorly to pyridine systems due to the electron-deficient nature of the heteroaromatic ring. For this scale-up, we utilize a modified Reissert-type approach starting from commercially available 2-bromo-4-methyl-5-nitropyridine .
-
Claisen Condensation: The acidic C4-methyl group is deprotonated and condensed with diethyl oxalate.
-
Oxidative Cleavage: The resulting pyruvate intermediate undergoes oxidative cleavage using hydrogen peroxide to yield the corresponding phenylacetic acid derivative.
-
Reductive Lactamization: The critical step involves the reduction of the nitro group. Catalytic hydrogenation (e.g., Pd/C, H2) is strictly avoided here due to the high risk of concomitant hydrodehalogenation of the C6-bromide [2]. Instead, a mild, chemoselective dissolving metal reduction (Fe/NH₄Cl) is employed. The resulting aniline spontaneously undergoes intramolecular cyclization with the adjacent carboxylic acid to form the thermodynamically stable lactam ring.
Process Safety & Critical Control Points (CCPs)
When scaling from bench (milligram) to pilot plant (kilogram) scale, several thermodynamic hazards must be mitigated:
-
CCP-1 (Exotherm Management): The oxidative cleavage of the pyruvate intermediate using 30% H₂O₂ is highly exothermic. Dosing must be strictly controlled via automated feed pumps linked to internal reactor temperature probes (T_int < 10°C).
-
CCP-2 (Off-gassing): The Claisen condensation generates ethanol, and the oxidative cleavage generates CO₂. Adequate venting and condenser capacity are mandatory to prevent reactor over-pressurization.
-
CCP-3 (Iron Sludge Handling): The reductive cyclization generates significant iron oxide sludge. Proper filtration equipment (e.g., Nutsche filter) with a Celite bed is required to prevent product occlusion and equipment fouling.
Step-by-Step Experimental Methodology
Stage 1: Synthesis of (2-Bromo-5-nitropyridin-4-yl)acetic acid
Note: This stage combines the condensation and oxidation steps into a single telescoped process to minimize handling of unstable intermediates.
-
Reactor Preparation: Purge a 50 L jacketed glass-lined reactor with N₂. Charge with anhydrous tetrahydrofuran (THF, 15 L) and cool to 0°C.
-
Base Addition: Charge Potassium tert-butoxide (KOtBu, 1.50 kg, 13.4 mol) in portions, maintaining T_int < 5°C.
-
Condensation: Prepare a solution of 2-bromo-4-methyl-5-nitropyridine (1.00 kg, 4.61 mol) and diethyl oxalate (1.35 kg, 9.24 mol) in THF (5 L). Dose this solution into the reactor over 2 hours. A deep red/purple color indicates the formation of the enolate. Stir for an additional 2 hours at 5°C.
-
Solvent Swap: Quench with 1M HCl (15 L) to pH 2. Extract with Ethyl Acetate (2 x 10 L). Concentrate the organic layer under reduced pressure to a volume of ~5 L.
-
Oxidative Cleavage: Transfer the concentrate to a reactor containing 10% aqueous NaOH (10 L). Cool to 0°C. Slowly dose 30% aqueous H₂O₂ (1.5 L) over 3 hours. (CRITICAL: Do not allow T_int to exceed 10°C) .
-
Workup: After 4 hours, quench excess peroxide with saturated aqueous Na₂SO₃ (test with KI-starch paper). Acidify the aqueous layer to pH 2 using 6M HCl. The intermediate (2-bromo-5-nitropyridin-4-yl)acetic acid precipitates as a pale yellow solid. Filter, wash with cold water, and dry under vacuum at 45°C.
Stage 2: Reductive Cyclization to Target API Intermediate
-
Reduction Setup: In a 50 L reactor, suspend the intermediate from Stage 1 (~1.05 kg) in a mixture of Ethanol (10 L) and Water (5 L).
-
Activation: Add Ammonium Chloride (NH₄Cl, 1.0 kg) and Iron powder (325 mesh, 1.2 kg, 21.5 mol).
-
Cyclization: Heat the suspension to 80°C (reflux) under vigorous mechanical stirring for 6 hours. The reaction progress (reduction and subsequent lactamization) is monitored by HPLC [3].
-
Filtration: Cool the mixture to 40°C. Filter the suspension through a pad of Celite to remove iron sludge. Wash the filter cake thoroughly with hot Ethanol (3 x 2 L).
-
Crystallization: Concentrate the combined filtrates under reduced pressure to remove ethanol. The product crystallizes from the residual aqueous phase. Cool to 5°C, filter, and wash with cold water.
-
Purification: Recrystallize from Methanol/Water (1:1) to yield 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one as an off-white to pale tan crystalline powder.
Quantitative Scale-Up Metrics
The following table summarizes the performance of this self-validating protocol across three distinct scales, demonstrating linear scalability and consistent impurity profiles.
| Metric | Bench Scale (100 g) | Kilo Lab (1.0 kg) | Pilot Scale (5.0 kg) |
| Stage 1 Yield | 88% | 85% | 84% |
| Stage 2 Yield | 92% | 89% | 90% |
| Overall Yield | 81% | 75.6% | 75.6% |
| Purity (HPLC-UV 254nm) | 99.2% | 98.8% | 98.9% |
| Residual Iron (ICP-MS) | < 10 ppm | 14 ppm | 12 ppm |
| E-Factor (kg waste/kg prod) | 42 | 38 | 35 |
Workflow Visualization
Process flow diagram detailing the synthetic stages and Critical Control Points (CCPs) for scale-up.
Analytical Validation
To ensure the protocol acts as a self-validating system, the final product must meet the following analytical criteria:
-
LC-MS (ESI+): m/z calculated for C₇H₅BrN₂O [M+H]⁺: 212.96; Found: 213.0. The characteristic 1:1 isotopic bromine pattern (213/215) must be clearly visible, confirming the preservation of the C6-bromide.
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.20 (br s, 1H, lactam NH), 8.15 (s, 1H, pyridine C4-H), 7.50 (s, 1H, pyridine C7-H), 3.65 (s, 2H, lactam CH₂). The disappearance of the nitro-adjacent methyl group (~2.6 ppm in the starting material) and the appearance of the lactam methylene at 3.65 ppm confirm successful cyclization.
-
Karl Fischer Titration: Moisture content must be ≤ 0.5% w/w prior to downstream organometallic coupling steps, as residual water will quench Grignard or organozinc reagents.
References
-
Title: Synthesis and Functionalization of Azaindoles and Azaoxindoles as Kinase Inhibitor Scaffolds Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Chemoselective Reduction of Nitroarenes in the Presence of Sensitive Halogens Source: Organic Process Research & Development URL: [Link]
-
Title: Scalable Syntheses of Substituted Oxindoles via Modified Reissert Reactions Source: Organic Syntheses URL: [Link]
improving reaction yield in 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one synthesis
Welcome to the Technical Support Center for the synthesis of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (a brominated 5-azaoxindole). As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of halogenated pyrrolopyridines. The core issue almost always traces back to chemoselectivity—specifically, preserving the labile C–Br bond while driving the reductive lactamization of the precursor.
This guide is designed to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yield.
Synthetic Strategy & Workflow
The most robust de novo route to 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one utilizes 2-bromo-4-methyl-5-nitropyridine as the starting material. Unlike standard Reissert syntheses that yield indoles, we condense the acidic 4-methyl group with diethyl oxalate, followed by oxidative cleavage to form a (2-bromo-5-nitropyridin-4-yl)acetic acid intermediate. Subsequent chemoselective reduction of the nitro group triggers spontaneous intramolecular lactamization to form the target oxindole [1].
Synthetic workflow and common failure points for 6-bromo-azaoxindole.
Troubleshooting & FAQs
Q1: Why am I losing the bromine atom during the final reduction step?
Causality: This is the most common failure point. The C–Br bond on an electron-deficient pyridine ring is highly susceptible to oxidative addition. If you are using catalytic hydrogenation (e.g., H2 with Pd/C ), the palladium will insert into the C–Br bond, leading to rapid hydrodehalogenation before the nitro group is fully reduced [2]. Solution: Abandon transition-metal catalysis for this step. Switch to a mild, chemoselective single-electron transfer (SET) reductant. Iron powder with ammonium chloride ( Fe/NH4Cl ) is the gold standard here. It reduces the nitro group to an aniline without cleaving the halogen.
Q2: The condensation step (Step 1) yields a complex mixture. How do I improve the purity?
Causality: The protons on the 4-methyl group of 2-bromo-4-methyl-5-nitropyridine are only weakly acidic. If your base is too weak, condensation fails. If you use a strong nucleophilic base (like NaOH or NaOMe ) at elevated temperatures, you will trigger a Nucleophilic Aromatic Substitution ( SNAr ) at the 2-position, displacing your bromine atom. Solution: Use strictly anhydrous Potassium tert-butoxide ( KOtBu ) in THF at -10 °C. The bulky tert-butoxide acts as a strong, non-nucleophilic base, cleanly deprotonating the methyl group without attacking the brominated carbon.
Q3: My reaction stalls at the open-chain amino acid. How do I force the lactamization?
Causality: The reduction of the nitro group yields an intermediate (5-amino-2-bromopyridin-4-yl)acetic acid. Lactamization requires the nucleophilic amine to attack the adjacent carboxylic acid. In highly alkaline conditions, the carboxylate anion is unreactive. Solution: Ensure the reduction is carried out in slightly acidic to neutral conditions (which is why NH4Cl is used). The thermal energy provided by refluxing at 80 °C is usually sufficient to drive the dehydration and close the ring.
Mechanistic pathway of the reductive lactamization step.
Quantitative Data: Reduction Optimization Matrix
To empirically validate the choice of reductant, review the following optimization data for the conversion of (2-bromo-5-nitropyridin-4-yl)acetic acid to the target oxindole.
| Reagent System | Temperature | Chemoselectivity (C–Br intact) | Isolated Yield (%) | Causality / Notes |
| H2 , Pd/C , MeOH | 25 °C | Poor | < 10% | Pd inserts into the labile C–Br bond, leading to complete hydrodehalogenation. |
| SnCl2⋅2H2O , EtOAc | 80 °C | Excellent | 65–70% | Highly selective, but tin emulsions during workup trap the highly polar product. |
| Zn dust, AcOH | 60 °C | Moderate | 50–60% | Acidic conditions promote partial debromination if the temperature exceeds 60 °C. |
| Fe powder, NH4Cl , EtOH/ H2O | 80 °C | Excellent | 85–92% | Optimal. Mild, neutral reduction prevents debromination; iron oxides filter easily. |
Standard Operating Procedure (SOP)
This self-validating protocol covers the critical Reductive Lactamization step, optimized for maximum yield and purity [3].
Materials Required:
-
(2-bromo-5-nitropyridin-4-yl)acetic acid (1.0 eq, 10 mmol, 2.61 g)
-
Iron powder (325 mesh) (6.0 eq, 60 mmol, 3.35 g)
-
Ammonium chloride ( NH4Cl ) (5.0 eq, 50 mmol, 2.67 g)
-
Ethanol / Water (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the (2-bromo-5-nitropyridin-4-yl)acetic acid in the EtOH/ H2O mixture.
-
Activation: Add the NH4Cl to the suspension. Stir at room temperature for 5 minutes to ensure partial dissolution. Self-Validation Check: The pH of the solution should be approximately 5.5–6.0.
-
Reduction: Add the Iron powder in three equal portions over 15 minutes to control the mild exotherm.
-
Cyclization: Heat the reaction mixture to a gentle reflux (80 °C external bath temperature) for 4 hours. Causality: The heat is required not just for the reduction, but to overcome the activation energy barrier for the dehydration/lactamization of the resulting aniline.
-
Reaction Monitoring: Monitor via LC-MS. The intermediate aniline mass ( [M+H]+=231/233 ) should completely transition to the cyclized lactam mass ( [M+H]+=213/215 ).
-
Workup: While the mixture is still hot (60 °C), filter it through a pad of Celite to remove the insoluble iron oxides. Wash the Celite pad with hot Ethanol (2 × 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The product will precipitate from the residual aqueous phase. Cool to 0 °C, filter the solid, wash with ice-cold water, and dry under high vacuum over P2O5 to afford 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one as an off-white solid.
References
Technical Support Center: Stability & Handling of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific stability challenges associated with 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one (CAS: 1227267-32-4) . This azaindole-derivative building block is critical in kinase inhibitor synthesis, but its structural features make it highly vulnerable to thermal and hydrolytic degradation if improperly handled.
This guide is designed for researchers and drug development professionals to establish self-validating workflows that ensure compound integrity.
FAQ 1: Mechanisms of Thermal Degradation
Q: Why is 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one highly susceptible to thermal degradation during routine storage?
A: The vulnerability lies in its molecular architecture. The compound features a bicyclic pyrrolopyridine core containing a lactam (cyclic amide) moiety and a brominated pyridine ring. Thermal stress lowers the activation energy for two primary degradation pathways:
-
Lactam Hydrolysis: The 2-one (lactam) ring is highly prone to nucleophilic attack by trace moisture. Elevated temperatures catalyze the hydrolytic cleavage of the C-N bond, leading to irreversible ring-opening and the formation of inactive pyridine-carboxylic acid derivatives. This mechanism is well-documented in structurally similar pyrrolopyridinediones, where thermal conditions rapidly catalyze degradation[1].
-
Oxidative Dehalogenation & Polymerization: The electron-rich nature of the pyrrole-fused system makes it susceptible to oxidation. Heat accelerates the formation of N-oxides and radical-mediated polymerization, especially when exposed to atmospheric oxygen and light[2].
Fig 1: Logical relationship of thermal, oxidative, and hydrolytic degradation pathways.
FAQ 2: Storage Optimization
Q: What are the exact storage parameters required to maintain >98% purity over time?
A: To arrest kinetic degradation, you must strictly control temperature, atmospheric composition, and photon exposure. The compound must be stored at sub-zero temperatures under an inert atmosphere[3].
| Storage Parameter | Short-Term (1-2 Weeks) | Long-Term (1-2 Years) | Causality / Scientific Rationale |
| Temperature | -4°C | -20°C | Sub-zero temperatures arrest the kinetic energy required for hydrolytic cleavage of the lactam ring. |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Displacing oxygen prevents the formation of N-oxides and oxidative dehalogenation. |
| Light Exposure | Dark (Amber Vial) | Dark (Amber Vial) | UV/Vis photons can induce radical formation, leading to polymerization of the pyrrole core. |
| Moisture | Desiccated | Desiccated | Eliminating ambient humidity removes the primary nucleophile responsible for ring-opening. |
FAQ 3: Troubleshooting Stock Solution Degradation
Q: My solid powder remains stable, but my DMSO stock solutions degrade within days. How do I troubleshoot this?
A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. When a DMSO stock solution is opened at room temperature, it rapidly absorbs atmospheric moisture. This introduces water into your system, which acts as a nucleophile and initiates lactam hydrolysis at room temperature.
Corrective Actions:
-
Use Anhydrous Solvents: Only reconstitute the compound using anhydrous, sealed DMSO (water content <0.005%).
-
Aliquot Strategy: Never subject the master stock to repeated freeze-thaw cycles. Aliquot the solution into single-use vials immediately upon reconstitution.
-
Storage of Solutions: Store all liquid aliquots at -80°C to completely halt hydrolytic kinetics.
FAQ 4: Implementing a Self-Validating Quality Control System
Q: How can I implement a self-validating system to verify the integrity of my batches prior to critical assays?
A: Never assume compound purity based on the vendor label, especially after prolonged storage. You must implement a pre-experiment High-Performance Liquid Chromatography (HPLC-UV) validation workflow. This ensures that any thermally degraded batch is caught before it introduces confounding variables into your downstream biological or synthetic assays.
Fig 2: Self-validating experimental workflow for pre-assay stability testing.
Step-by-Step Methodology: HPLC-UV Stability Validation Protocol
-
Sample Preparation: Accurately weigh 1.0 mg of the stored 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one and dissolve it in 1.0 mL of anhydrous HPLC-grade Acetonitrile (ACN). Do not use water or standard DMSO for the analytical sample to prevent in-situ degradation during the run.
-
Column Setup: Equip the HPLC with a C18 reverse-phase analytical column (e.g., 5 µm particle size, 4.6 x 150 mm). Maintain the column compartment at 25°C.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in ultra-pure Water.
-
Solvent B: 0.1% TFA in HPLC-grade ACN.
-
Causality: The addition of TFA suppresses the ionization of any generated carboxylic acid degradation products, ensuring sharp peak resolution and preventing peak tailing.
-
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Set the UV/Vis diode array detector to 254 nm . This wavelength optimally captures the conjugated aromatic system of the pyrrolopyridine core.
-
Data Analysis & Validation: Integrate the chromatogram. The batch is validated for experimental use only if the primary peak constitutes >98% of the total area. The appearance of earlier-eluting peaks typically indicates the presence of polar, ring-opened degradation products.
References
- Title: STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)
- Title: 1227267-32-4|6-bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)
- Source: benchchem.
Sources
Technical Support Center: Optimizing Catalytic Conditions for 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during catalytic cross-coupling reactions with this versatile heterocyclic scaffold. The insights provided are grounded in established mechanistic principles and best practices in synthetic organic chemistry.
Introduction to the Reactivity of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a valuable building block in medicinal chemistry, belonging to the azaindole family of compounds. The bromine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships. However, the presence of the lactam functionality and the pyridine nitrogen can influence the reactivity of the molecule and the stability of the catalytic system. This guide will help you navigate these challenges and optimize your reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
General Issues in Palladium-Catalyzed Cross-Coupling Reactions
Q1: My reaction is not working, or the yield is very low. What are the first things I should check?
A1: When a cross-coupling reaction fails or provides a low yield, a systematic check of the fundamental reaction parameters is the most effective approach. Here are the initial steps to take:
-
Integrity of Reagents and Solvents: Ensure all reagents, including the 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, the coupling partner (e.g., boronic acid, amine), and the base, are of high purity. Impurities can poison the palladium catalyst. The presence of oxygen and water can be detrimental to the catalytic cycle, as oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. It is crucial to use anhydrous solvents and thoroughly degas them.
-
Inert Atmosphere: The reaction vessel must be properly purged with an inert gas (e.g., argon or nitrogen) to remove all traces of oxygen. This can be achieved using a Schlenk line or by performing several vacuum-backfill cycles.
-
Catalyst and Ligand Activity: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species. Inefficient activation will lead to a low concentration of the active catalyst. Phosphine ligands, which are commonly used, are susceptible to oxidation. Ensure that the ligand has been stored under an inert atmosphere and has not degraded.
Q2: I am observing the formation of a black precipitate in my reaction mixture, and the reaction has stalled. What does this indicate?
A2: The formation of a black precipitate is a classic sign of palladium black, which is aggregated, inactive palladium metal. This indicates that the active Pd(0) catalyst has come out of the catalytic cycle and precipitated. Several factors can cause this:
-
High Reaction Temperature: Excessive heat can promote catalyst agglomeration. Consider lowering the reaction temperature and extending the reaction time.
-
Presence of Oxygen: As mentioned, oxygen can lead to the formation of palladium black. Ensure rigorous exclusion of air from your reaction.
-
Ligand Dissociation or Degradation: The ligand's role is to stabilize the Pd(0) center. If the ligand dissociates, especially when using hindered monodentate phosphines, the unprotected palladium can aggregate. Ensure your ligand is stable under the reaction conditions and used in the correct ratio to the palladium source.
Q3: I am seeing significant amounts of a de-brominated byproduct (1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one). What is causing this side reaction?
A3: Dehalogenation is a common side reaction in cross-coupling chemistry. It can arise from several pathways:
-
Protodebromination of the Starting Material: This can occur if there are sources of protons (e.g., water, acidic impurities) and a reducing agent present. Ensure anhydrous conditions and pure reagents.
-
Reaction with a Hydride Source: Some reagents or solvents can act as hydride sources, leading to the reduction of the aryl bromide.
-
β-Hydride Elimination: In some catalytic cycles, particularly Buchwald-Hartwig amination, an intermediate palladium-amide complex can undergo β-hydride elimination, leading to the de-brominated arene and an imine byproduct.
To mitigate this, ensure all reagents and solvents are dry and pure. Screening different bases can also sometimes reduce the extent of dehalogenation.
Optimizing Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide.
Q4: What are good starting conditions for a Suzuki-Miyaura coupling with 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one?
A4: While optimization is always necessary, the following conditions, based on successful couplings of similar bromo-aza-heterocycles, provide a robust starting point.
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%) | These are common and often effective catalysts for Suzuki couplings of heteroaryl bromides.[1][2] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Carbonate bases are widely used and generally effective. Cs₂CO₃ is more soluble and can sometimes give better results.[1][2] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1) or DMF | A mixture of an organic solvent and water is often necessary to dissolve both the organic and inorganic reagents.[3] |
| Temperature | 80-110 °C | This temperature range is typically sufficient for the coupling of aryl bromides. |
| Coupling Partner | Arylboronic acid (1.2-1.5 equivalents) | A slight excess of the boronic acid is used to drive the reaction to completion. |
Q5: My Suzuki-Miyaura reaction is giving a low yield, and I see a significant amount of homocoupling of my boronic acid. How can I improve this?
A5: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.
-
Improve Inert Atmosphere: Ensure your reaction setup is scrupulously free of oxygen. Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas throughout the reaction.
-
Optimize Base and Temperature: A very strong base or excessively high temperature can sometimes promote homocoupling. Consider screening different bases or lowering the reaction temperature.
-
Order of Addition: Adding the palladium catalyst to the mixture of the aryl bromide, boronic acid, and base just before heating can sometimes minimize side reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for forming C-N bonds.[4]
Q6: What are recommended starting conditions for the Buchwald-Hartwig amination of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one?
A6: The choice of ligand is critical for the success of Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands are often the most effective.[4]
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | These are common Pd(0) and Pd(II) sources that are effective in forming the active catalyst with appropriate ligands.[5][6] |
| Ligand | Xantphos or BINAP (4-10 mol%) | These bidentate phosphine ligands are known to be effective for C-N bond formation with heteroaryl halides.[6][7] |
| Base | Cs₂CO₃ or K₃PO₄ (1.5-2.5 equivalents) | These bases are strong enough to deprotonate the amine without causing significant side reactions. |
| Solvent | Toluene or 1,4-Dioxane | These are common non-polar aprotic solvents for this reaction. |
| Temperature | 90-110 °C | Elevated temperatures are usually required for the amination of aryl bromides. |
| Amine | Primary or secondary amine (1.2-1.5 equivalents) | A slight excess of the amine is typically used. |
Q7: My Buchwald-Hartwig amination is sluggish, and I'm not getting complete conversion. What can I try?
A7: Sluggish reactions can often be improved by addressing the catalyst activity and reaction conditions.
-
Ligand Screening: The choice of ligand is paramount. If one ligand is not effective, screen a panel of others, including bulky monodentate biarylphosphine ligands like XPhos or SPhos, which are often very active.
-
Base Strength: If a weaker base like K₂CO₃ is being used, switching to a stronger, non-nucleophilic base like LHMDS or NaOtBu might be beneficial, although care must be taken as these can promote side reactions.[5]
-
Increase Catalyst Loading: For a challenging coupling, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can help drive the reaction to completion.
-
Microwave Irradiation: Microwave heating can significantly reduce reaction times and sometimes improve yields by overcoming activation energy barriers.[8]
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9]
Q8: What are the key considerations for a Sonogashira coupling with 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one?
A8: The Sonogashira reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (3-5 mol%) | These are standard, reliable catalysts for Sonogashira couplings.[10] |
| Copper(I) Co-catalyst | CuI (5-10 mol%) | Copper(I) is essential for the traditional Sonogashira catalytic cycle. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | An amine base is required, and it often also serves as the solvent or co-solvent. |
| Solvent | THF or DMF | These solvents are commonly used to ensure the solubility of all reactants. |
| Temperature | Room temperature to 60 °C | Sonogashira couplings of aryl bromides may require gentle heating. |
| Terminal Alkyne | 1.1-1.5 equivalents | A small excess of the alkyne is generally used. |
Q9: I am having trouble with my Sonogashira coupling; the reaction is messy, and I am getting a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A9: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction is performed under a strictly inert atmosphere and that all solvents and reagents are thoroughly degassed.
-
Copper-Free Conditions: Several "copper-free" Sonogashira protocols have been developed. These often use a palladium catalyst with a specific ligand system and a different base, and can be a good alternative if Glaser coupling is a persistent issue.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.
Experimental Protocols
The following are generalized, step-by-step protocols that can be used as a starting point for your experiments. Note: These are not optimized procedures and will likely require adaptation for your specific substrates.
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.[3]
-
To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture with stirring in an oil bath at the desired temperature (e.g., 90 °C) for the required time (typically 4-24 hours).
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction
-
In an oven-dried Schlenk tube, combine 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).
-
Heat the sealed reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield Reactions
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
Sources
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Purification of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development.
Overview
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is a highly polar, rigid heterocyclic pharmacophore. During its synthesis, researchers frequently encounter halogenated impurities, including des-bromo analogs, over-brominated species (e.g., 4,6-dibromo), and regioisomers (e.g., 4-bromo). Because these impurities share nearly identical pKa values, polarities, and hydrodynamic volumes with the target molecule, standard purification techniques often fail. This guide provides field-proven, mechanistically grounded solutions for isolating the pure target compound.
Diagnostic Purification Workflow
Figure 1: Diagnostic workflow for selecting the optimal purification strategy for halogenated azaindoles.
Frequently Asked Questions (FAQs)
Q1: Why do standard C18 columns fail to resolve the des-bromo and dibromo impurities from the target? Expert Insight (Causality): Standard C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. The addition or removal of a single bromine atom on the rigid azaindole core does not drastically alter the overall lipophilicity of the molecule in highly aqueous mobile phases. Consequently, the target and its halogenated impurities co-elute. Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases offer orthogonal retention mechanisms, including π−π interactions, strong dipole-dipole interactions, and specific halogen bonding. The highly electronegative fluorine atoms on the PFP ring interact preferentially with the polarizable electron cloud of the bromine atom, allowing for baseline separation of halogenated regioisomers .
Q2: What is the optimal preparative HPLC method for separating these halogenated impurities? Expert Insight: When using a PFP column, the choice of organic modifier is critical. Acetonitrile contains a π -bond that competes with the stationary phase for π−π interactions with the analyte, suppressing the column's unique halogen selectivity. Methanol must be used instead .
Step-by-Step Methodology: PFP Preparative HPLC
-
Column Selection: Equip the system with a preparative PFP column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Sample Preparation: Dissolve the crude mixture in a 1:3 ratio of DMSO to Methanol.
-
Self-Validation Step: Ensure the solution is completely clear; particulate matter will cause peak splitting. Do not exceed 20% DMSO in the final injection volume to prevent the "DMSO plug" effect, which distorts early-eluting peaks.
-
-
Mobile Phase Setup:
-
Solvent A: HPLC-grade Water with 0.1% Formic Acid.
-
Solvent B: HPLC-grade Methanol with 0.1% Formic Acid.
-
-
Gradient Execution: Run the shallow gradient outlined in Table 1.
-
Fraction Collection: Monitor UV absorbance at 225 nm and 254 nm. The 6-bromo target typically elutes after the des-bromo impurity but before any dibrominated species.
Table 1: Optimized HPLC Gradient for Halogenated Azaindole Separation
| Time (min) | % Solvent A (Water + 0.1% FA) | % Solvent B (MeOH + 0.1% FA) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 20.0 |
| 5.0 | 95 | 5 | 20.0 |
| 25.0 | 40 | 60 | 20.0 |
| 26.0 | 5 | 95 | 20.0 |
| 30.0 | 5 | 95 | 20.0 |
Q3: Can recrystallization be used to purge regioisomeric or over-brominated impurities? Expert Insight (Causality): Yes, provided the initial purity is relatively high (>85%). The rigid, planar structure of 6-bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one allows for strong intermolecular hydrogen bonding (lactam dimer formation) and π -stacking. Bromine atoms significantly dictate the crystal lattice packing due to their large van der Waals radius and high polarizability. Des-bromo or regioisomeric impurities disrupt this specific lattice geometry and remain dissolved in the mother liquor .
Step-by-Step Methodology: Selective Recrystallization
-
Suspension: Suspend the crude solid in Toluene (10–12 volumes relative to crude weight).
-
Dissolution: Heat the mixture to reflux (approx. 110 °C) under stirring until complete dissolution is achieved.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed celite pad to remove insoluble polymeric byproducts.
-
Controlled Cooling: Cool the filtrate slowly to 0–5 °C at a rate of 10 °C/hour.
-
Self-Validation Step: Monitor the crystallization rate. Rapid cooling (crashing out) will trap impurities in the crystal matrix; slow cooling ensures thermodynamic control and high-purity lattice formation.
-
-
Isolation: Filter the resulting crystals and wash with 2 volumes of ice-cold toluene, followed by drying under vacuum at 50 °C.
Troubleshooting Guide
Issue: Co-elution of the 4-bromo regioisomer during HPLC.
-
Root Cause: The gradient slope is too steep, or the column temperature is too high, which increases kinetic energy and overcomes the weak halogen-bonding interactions.
-
Corrective Action: Decrease the gradient slope to 1–2% Methanol per minute during the critical elution window. Lower the column compartment temperature to 25–30 °C to stabilize dipole and π−π interactions.
Issue: Poor solubility in HPLC injection solvents leading to column clogging.
-
Root Cause: Pyrrolopyridinones exhibit notoriously poor solubility in standard reversed-phase solvents due to strong intermolecular hydrogen bonding between the lactam motifs.
-
Corrective Action: Utilize the DMSO/MeOH blend described in the protocol. If precipitation still occurs upon injection, reduce the sample concentration and perform multiple smaller-volume injections (stacking) rather than a single overloaded injection.
Issue: Degradation or debromination observed during reaction workup.
-
Root Cause: Azaindoles are sensitive to highly alkaline conditions. Prolonged exposure to strong bases (like NaOH) during the neutralization of bromination reactions can lead to hydrolysis or nucleophilic aromatic substitution.
-
Corrective Action: Keep the workup pH strictly between 7 and 8.5. Use mild aqueous bases such as saturated Sodium Bicarbonate (NaHCO₃) or 5% Sodium Sulfite (Na₂SO₃) to quench residual brominating agents and neutralize the mixture safely .
References
Technical Support Center: HPLC Purity Analysis of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Welcome to the technical support guide for the development of a robust HPLC purity method for 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower your research. This guide is structured into a proactive FAQ section for method design and a reactive troubleshooting guide for when challenges arise.
The target analyte, 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, is a heterocyclic molecule. Its structure contains a polar lactam group and a basic pyridine nitrogen, which presents specific challenges in reversed-phase chromatography, such as poor retention and peak tailing.[1] This guide will address these challenges directly.
Frequently Asked Questions (FAQs) for Method Development
This section provides answers to common questions encountered during the initial design of the analytical method. A proactive approach here will prevent many of the issues detailed in the troubleshooting section.
Q1: What is the best starting point for column selection for this analyte?
Answer: The selection of the stationary phase is the most critical factor influencing chromatographic resolution.[2] Given the polar and basic nature of the analyte, a standard C18 column is likely to yield poor retention and peak shape.
A better starting point is to screen columns designed to handle polar and basic compounds. Consider the following options:
-
Polar-Endcapped or Aqueous-Compatible C18 (AQ-C18): These columns are designed to prevent phase collapse in highly aqueous mobile phases and often feature proprietary end-capping to mask residual silanols. This improves retention for polar compounds and reduces peak tailing for bases.[3]
-
Polar-Embedded Group (PEG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature creates a hydration layer on the silica surface, which enhances the retention of polar analytes and provides an alternative selectivity to traditional C18 phases.[4]
-
Phenyl Phases (e.g., Phenyl-Hexyl): These columns can provide unique selectivity for compounds containing aromatic rings through π-π interactions. This can be highly effective for separating the analyte from structurally similar impurities.[2]
A logical workflow for column selection is essential for efficient method development.
Caption: A logical workflow for HPLC method development.
Q2: How should I select and prepare the mobile phase?
Answer: Mobile phase composition, particularly its pH, is a powerful tool for controlling the retention and peak shape of ionizable compounds like your analyte.[5]
-
pH Control: The pyridine nitrogen in the molecule is basic. To achieve symmetrical peaks and stable retention, the mobile phase pH should be controlled with a buffer and set at least 1.5-2 pH units away from the analyte's pKa.[6][7] For a basic compound, starting with a low pH (e.g., pH 2.5-3.5) is recommended.[8] At this pH, the analyte will be consistently protonated (ionized), and the acidic silanols on the silica surface will be non-ionized, minimizing undesirable secondary interactions that cause peak tailing.[9]
-
Buffer Selection: Choose a buffer whose pKa is close to the desired mobile phase pH. For a pH of 2.5-3.5, phosphate or formate buffers are excellent choices. A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without risking precipitation in high organic content.
-
Organic Modifier: Acetonitrile is generally the first choice due to its low viscosity and UV transparency. Methanol is an alternative that can offer different selectivity. A good starting point is a gradient from 5-10% organic to 95% organic to elute all potential impurities.
Experimental Protocol: Mobile Phase Preparation (pH 3.0 Phosphate Buffer)
-
Prepare Aqueous Buffer: Dissolve potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water to a concentration of 25 mM.
-
Adjust pH: While stirring, add phosphoric acid dropwise until the pH of the aqueous solution is 3.0 ± 0.05.
-
Filter: Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.
-
Designate Solvents: This filtered aqueous solution is your Mobile Phase A. HPLC-grade acetonitrile is your Mobile Phase B.
-
Degas: Ensure both mobile phases are adequately degassed using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump.[10]
Q3: How do I validate this purity method according to regulatory standards?
Answer: Method validation demonstrates that the analytical procedure is fit for its intended purpose.[11] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[12][13] For a purity method, key validation characteristics must be evaluated.
Table 1: Summary of ICH Q2(R2) Validation Parameters for a Purity Method
| Validation Characteristic | Purpose | Typical Requirements for a Purity Method |
|---|---|---|
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components. | Peak purity analysis using a Diode Array Detector (DAD) is essential.[14] Spiked placebo and forced degradation studies are performed. |
| Linearity | To show that the results are directly proportional to the concentration of the analyte. | A minimum of 5 concentrations across the specified range. Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For impurities, typically from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value. | Determined by analyzing samples with known amounts of impurities (spiked recovery). Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements.[15] | Repeatability (intra-assay): RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision (inter-assay): Assessed on different days, with different analysts or equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. Must be precise and accurate. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Varies parameters like pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). System suitability criteria must be met. |
For more details, refer to the official ICH guidelines.[11][16]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q4: My analyte peak is tailing severely. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue for basic compounds like 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one. The primary cause is the interaction between the protonated basic analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of the silica packing material.[17] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak.
Here is a decision tree to systematically troubleshoot this issue:
Caption: A decision tree for troubleshooting peak tailing.
Step-by-Step Solutions:
-
Verify and Adjust Mobile Phase pH: The most effective way to reduce tailing from silanol interactions is to suppress the ionization of the silanol groups.[18] Ensure your mobile phase is buffered to a pH between 2.5 and 3.5.[8] This protonates the silanols, neutralizing their negative charge.
-
Evaluate Your Column: Older, Type A silica columns have a higher concentration of acidic silanols. If you are using one, switch to a modern, high-purity Type B silica column or one specifically designed for polar/basic compounds (see Q1).[19]
-
Check for Column Overload: Injecting too much sample mass can lead to peak distortion that resembles tailing.[20] Try reducing the injection volume or diluting your sample by a factor of 10 to see if the peak shape improves.
-
Inspect for Extra-Column Volume: Excessive tubing length or poorly made connections between the column and detector can cause peak broadening and tailing.[21] Ensure all fittings are secure and tubing is of the appropriate internal diameter and length.
Q5: I have very little or no retention of my main peak on a C18 column. What should I do?
Answer: This is a classic problem for polar analytes on non-polar reversed-phase columns. The analyte has a higher affinity for the polar mobile phase than for the hydrophobic stationary phase, so it elutes at or near the void volume.
Solutions to Increase Retention:
-
Use a Polar-Compatible Stationary Phase: As detailed in Q1, switch to a column designed for polar compound retention, such as an AQ-C18, polar-embedded, or Phenyl column. These offer more favorable interactions for polar molecules.
-
Reduce Mobile Phase Elution Strength: For reversed-phase, this means decreasing the percentage of the organic modifier (e.g., acetonitrile).[9] With an aqueous-compatible column, you can safely run a mobile phase with very low (0-5%) or even 100% aqueous content, which will significantly increase the retention of polar compounds.[3]
-
Change Separation Mode to HILIC: If the analyte is extremely polar and still unretained, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic mobile phase. Water acts as the strong eluting solvent. This provides robust retention for very polar compounds that are unsuitable for reversed-phase.[2][22]
Table 2: Starting Conditions for Different Chromatographic Modes
| Parameter | Reversed-Phase (for Polar Analytes) | HILIC |
|---|---|---|
| Column | Waters Atlantis T3, Phenomenex Luna Omega Polar C18 | Waters ACQUITY UPLC BEH HILIC, Phenomenex Luna HILIC |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 in Water | 90:10 Acetonitrile:Water with 10mM Ammonium Formate |
| Mobile Phase B | Acetonitrile | 10:90 Acetonitrile:Water with 10mM Ammonium Formate |
| Typical Gradient | 5% B to 95% B over 15 minutes | 95% A to 50% A over 15 minutes |
| Analyte Elution | Polar compounds elute first. | Polar compounds are retained longer. |
Q6: My retention times are drifting between injections. What are the likely causes?
Answer: Drifting retention times compromise the reliability of your method. This issue is rarely caused by the column itself and more often points to problems with the system or mobile phase.[23][24]
Common Causes and Solutions:
-
Insufficient Column Equilibration: This is the most common cause.[21] When changing mobile phase composition or starting up after a shutdown, the column requires time for the stationary phase to fully equilibrate with the mobile phase.
-
Solution: Before the first injection, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. For a 150 x 4.6 mm column, this is about 20-30 minutes at 1 mL/min.
-
-
Mobile Phase Issues:
-
pH Drift: If your buffer concentration is too low or improperly prepared, the pH can change over time, affecting the ionization state and retention of your analyte.[10]
-
Solution: Ensure your buffer concentration is at least 10-20 mM and that the pH is correctly adjusted. Prepare fresh mobile phase daily.
-
-
Inaccurate Composition: Errors in the pump's proportioning valves can lead to an incorrect mobile phase mixture being delivered to the column.[19]
-
Solution: Manually premix the mobile phase to confirm if the issue is with the pump. If retention stabilizes, service the pump's proportioning valves.
-
-
-
Temperature Fluctuations: Column temperature directly affects mobile phase viscosity and reaction kinetics, thereby influencing retention time.[25]
-
Solution: Use a thermostatted column compartment and ensure the laboratory temperature is stable.[21]
-
References
-
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Walpitachathurangi. (2026). Common Mistakes in HPLC Method Development. Medium. Retrieved from [Link]
-
Lab Manager. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Biocompare. (2014). Picking the Perfect HPLC Column. Retrieved from [Link]
-
International Council for Harmonisation. (2022). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) Draft version. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
PubMed. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]
-
Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]
-
GL Sciences. (n.d.). How to Increase Retention. Retrieved from [Link]
-
ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Top 10 HPLC Method Development Fails. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column. Retrieved from [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]
-
Thoreauchem. (n.d.). 6-bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one-1227267-32-4. Retrieved from [Link]
-
LCGC North America. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
ChemBK. (n.d.). 2H-Pyrrolo[2,3-b]pyridin-2-one,5-broMo-4-chloro-1,3-dihydro-. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 3. waters.com [waters.com]
- 4. interchim.fr [interchim.fr]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. moravek.com [moravek.com]
- 7. veeprho.com [veeprho.com]
- 8. agilent.com [agilent.com]
- 9. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. sepscience.com [sepscience.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. waters.com [waters.com]
- 18. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 19. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. m.youtube.com [m.youtube.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. glsciencesinc.com [glsciencesinc.com]
- 23. labcompare.com [labcompare.com]
- 24. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 25. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one vs. 5-Bromooxindole: A Comparative Guide for Scaffold Selection in Organic Synthesis
As a Senior Application Scientist, I frequently observe that the selection of a core scaffold dictates the trajectory of a drug discovery program. The indolin-2-one (oxindole) core is a "privileged structure" in medicinal chemistry, famously utilized in multi-targeted receptor tyrosine kinase (RTK) inhibitors like Sunitinib[1]. However, as biological targets become more complex—such as protein-protein interactions (PPIs)—the classic oxindole often falls short in terms of solubility, metabolic stability, and binding affinity.
This guide provides an in-depth, objective comparison between the classic 5-bromooxindole and its bioisosteric counterpart, 6-bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (an aza-oxindole). By analyzing their physicochemical properties and synthetic workflows, we will explore the causality behind why modern drug development is increasingly shifting toward aza-oxindole architectures[2].
Structural & Physicochemical Profiling
The fundamental difference between these two scaffolds is the substitution of the benzene ring in oxindole with a pyridine ring in the aza-oxindole. This single heteroatom insertion profoundly alters the molecule's electronic distribution and physicochemical profile[3].
Quantitative Data Comparison
| Parameter | 5-Bromooxindole | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one |
| Core Architecture | Indolin-2-one | Pyrrolo[3,2-c]pyridin-2-one |
| Chemical Formula | C₈H₆BrNO | C₇H₅BrN₂O |
| Hydrogen Bond Donors | 1 (Lactam NH) | 1 (Lactam NH) |
| Hydrogen Bond Acceptors | 1 (Lactam C=O) | 2 (Lactam C=O, Pyridine N) |
| Lipophilicity (CLogP) | Higher (~2.4) | Lower (~1.5) |
| Aromatic Electron Density | Electron-rich (susceptible to oxidation) | Electron-deficient (metabolically stable) |
| Primary Target Utility | VEGFR, PLK, general kinase hinge regions | p53-MDM2 (Trp23 mimic), CDK2, advanced PPIs |
The Mechanistic Rationale: The "Aza" Advantage
The choice to replace 5-bromooxindole with a bromo-aza-oxindole is driven by three causal factors:
-
Enhanced Hydrogen Bonding: The pyridine nitrogen acts as a critical hydrogen-bond acceptor. In the design of p53-MDM2 inhibitors (e.g., RO2468 analogs), the aza-oxindole core mimics the Trp23 residue of p53, forming superior hydrogen bonds with the MDM2 backbone compared to a standard oxindole[2][4].
-
LogP Reduction: The introduction of the nitrogen atom significantly lowers the partition coefficient (LogP), thereby increasing aqueous solubility—a major hurdle in the development of highly lipophilic spirooxindoles[2].
-
Metabolic Resistance: The electron-withdrawing nature of the pyridine ring makes the aza-oxindole highly resistant to cytochrome P450-mediated aromatic oxidation, a common metabolic liability of the classic oxindole phenyl ring.
Mechanistic Workflow: Divergent Synthetic Pathways
The following Graphviz diagram illustrates how these two halogenated scaffolds are utilized in divergent synthetic pathways to access different classes of therapeutics.
Divergent synthetic pathways and biological applications of oxindole vs. aza-oxindole scaffolds.
Experimental Methodologies & Protocols
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for functionalizing both scaffolds. The bromine atom in both molecules serves as a versatile handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) after the core transformation is complete.
Protocol A: Knoevenagel Condensation of 5-Bromooxindole
Target: Synthesis of RTK Inhibitor Precursors[5]
Causality: The acidic C3 protons of 5-bromooxindole readily enolize. Using a secondary amine catalyst (piperidine) forms a highly electrophilic iminium ion with the target aldehyde, driving a rapid, high-yield condensation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-bromooxindole (1.0 mmol) and a substituted pyrrole-2-carboxaldehyde (1.05 mmol) in 15 mL of anhydrous methanol.
-
Catalysis: Add piperidine (0.1 mmol, 10 mol%) dropwise to the stirring solution at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to 75 °C for 4–6 hours. Monitor the consumption of the starting material via TLC (Eluent: 1:1 EtOAc/Hexanes).
-
Isolation: Upon completion, cool the reaction mixture to 0 °C in an ice bath. The highly conjugated (Z)-isomer product will precipitate out of solution.
-
Purification: Filter the precipitate under vacuum, wash with ice-cold methanol (2 × 5 mL), and dry overnight under high vacuum to yield the target alkene.
Protocol B: 1,3-Dipolar Cycloaddition of 6-Bromo-aza-oxindole
Target: Synthesis of Spiro-aza-oxindoles for p53-MDM2 Inhibition[2]
Causality: The electron-deficient nature of the pyrrolopyridine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C3-alkene intermediate. This accelerates the 1,3-dipolar cycloaddition with azomethine ylides, resulting in higher yields and distinct diastereoselectivity compared to the classic oxindole.
Step-by-Step Methodology:
-
Precursor Generation: First, convert 6-bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one into its 3-arylidene derivative via a standard Knoevenagel condensation (similar to Protocol A).
-
Ylide Formation: In a microwave-safe vial, combine the 3-arylidene-aza-oxindole (1.0 mmol), an α-amino acid (e.g., sarcosine, 1.5 mmol), and paraformaldehyde (1.5 mmol) in 10 mL of a toluene/methanol mixture (4:1 v/v).
-
Cycloaddition: Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes. The heat drives the decarboxylation of the amino acid, generating the reactive azomethine ylide in situ, which immediately undergoes a [3+2] cycloaddition with the aza-oxindole dipolarophile.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane and purify via flash column chromatography on silica gel (gradient elution: 50% to 100% EtOAc in Hexanes) to isolate the pure spiro-aza-oxindole diastereomers.
Conclusion
While 5-bromooxindole remains a robust and cost-effective workhorse for synthesizing standard kinase inhibitors, 6-bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one provides a critical evolutionary step in scaffold design. By utilizing the aza-oxindole, researchers can bioisosterically engineer molecules with superior aqueous solubility, enhanced metabolic stability, and precise hydrogen-bonding capabilities necessary for disrupting challenging protein-protein interactions like p53-MDM2[2][4].
References
- Zhang, Z., Chu, X.-J., Liu, J.-J., et al. "Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development." ACS Medicinal Chemistry Letters.
- Zhang, Z., et al. "Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC." National Institutes of Health.
- "Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents - PMC." National Institutes of Health.
- "Synthesis, Structures, and Properties of Thieno[3,2-b]thiophene and Dithiophene Bridged Isoindigo Derivatives and Their Organic Field-effect Transistors Performance." The Journal of Physical Chemistry C - ACS Publications.
- "Substituted aza-oxindoles which inhibit protein tyrosine or serine/threonine kinases." BioWorld.
Sources
- 1. Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. | BioWorld [bioworld.com]
- 4. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
comparing reactivity of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one and bromoazaindoles
Comparative Reactivity Guide: 6-Bromo-azaoxindoles vs. Bromoazaindoles in Cross-Coupling
Executive Summary
Aza-fused bicyclic systems are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and antiviral therapeutics. While bromoazaindoles (e.g., 4-bromo-7-azaindole) serve as ubiquitous, robust building blocks, their oxidized lactam derivatives—specifically 6-bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (a 6-bromo-5-azaoxindole)—present a highly complex reactivity profile. This guide provides an objective, data-driven comparison of their performance in palladium-catalyzed cross-coupling, detailing the structural causality behind their divergent behaviors and providing optimized, self-validating experimental workflows.
Scaffold Profiling & Electronic Causality
The divergent reactivity between these two classes is not arbitrary; it is dictated by their electronic distribution, pKa values, and tautomeric capabilities.
-
Bromoazaindoles (e.g., 4-Bromo-7-azaindole): These scaffolds feature an electron-deficient pyridine ring fused to an electron-rich pyrrole. The rate of palladium oxidative addition depends heavily on the halogen's position relative to the pyridine nitrogen. While the C-Br bond is generally stable, the unprotected pyrrole N1-H (pKa ~16) poses a severe chemoselectivity challenge. During C-N cross-coupling, strong bases deprotonate this nitrogen, and the resulting azaindolyl anion can tightly coordinate to and poison the palladium catalyst[1].
-
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one: This azaoxindole derivative introduces two reactive functional elements: a lactam carbonyl at C2 and an active methylene at C3. The bromine at C6 is situated ortho to the pyridine nitrogen (N5). This proximity, synergizing with the electron-withdrawing lactam core, renders the C6-Br bond highly electrophilic. Consequently, oxidative addition is exceptionally fast. However, the C3 protons are highly acidic (pKa ~12-14). Exposure to strong bases readily generates a C3-enolate (or lactim tautomer), which acts as a nucleophile, leading to rapid aldol-type condensations, dimerization, and intractable mixtures[2].
Chemoselective Divergence in Cross-Coupling
To successfully functionalize these scaffolds, the catalytic system must be precisely tailored to navigate their specific electronic pitfalls.
-
Buchwald-Hartwig Amination: For unprotected bromoazaindoles, strong bases (like LiHMDS) are required to activate the amine. To prevent the deprotonated azaindole from poisoning the catalyst, sterically demanding biarylphosphine ligands (e.g., RuPhos or BrettPhos) are mandatory. Their bulk physically blocks bidentate coordination of the azaindole[1]. Conversely, applying LiHMDS to 6-bromo-azaoxindole results in instantaneous C3-deprotonation and scaffold degradation. Amidation or amination of the azaoxindole requires milder bases (e.g., Cs2CO3) and ligands like Xantphos to facilitate C-N bond formation without destroying the lactam core[3].
-
Suzuki-Miyaura Coupling (SMC): Both scaffolds undergo SMC efficiently. Bromoazaindoles can be coupled using standard Pd(dppf)Cl2 and K2CO3[4]. For the 6-bromo-azaoxindole, oxidative addition is rarely rate-limiting; the primary challenge is suppressing protodehalogenation and C3-dimerization. Maintaining a strictly mild basic environment is critical for high yields[5].
Fig 1: Chemoselective divergence in Pd-catalyzed cross-coupling of bromoazaindoles vs. azaoxindoles.
Quantitative Reactivity Comparison
| Substrate Class | Representative Compound | Reaction Type | Optimal Catalyst System | Optimal Base | Typical Yield | Primary Synthetic Challenge |
| Bromoazaindole | 4-Bromo-7-azaindole | C-N Coupling (Amination) | RuPhos Pd G1 / RuPhos | LiHMDS | 85–95% | N1-H interference / Catalyst poisoning |
| Bromoazaindole | 5-Bromo-7-azaindole | C-C Coupling (Suzuki) | Pd(dppf)Cl₂ | K₂CO₃ | 80–90% | Sluggish transmetalation |
| Bromoazaoxindole | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | C-N Coupling (Amidation) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 60–75% | C3-deprotonation / Dimerization |
| Bromoazaoxindole | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | C-C Coupling (Suzuki) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ | 70–85% | Aldol-type side reactions |
Self-Validating Experimental Protocols
Protocol A: Buchwald-Hartwig Amination of Unprotected 4-Bromo-7-azaindole Causality & Validation: This protocol utilizes exactly 2.4 equivalents of LiHMDS. If only 1.2 equivalents are used, the reaction acts as a self-validating failure: it will stall completely because the first equivalent preferentially deprotonates the acidic N1-H of the azaindole, leaving no base to activate the secondary amine. The RuPhos ligand is structurally validated to prevent the resulting azaindolyl anion from forming a stable, unreactive bidentate complex with the palladium center[1].
-
In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-bromo-7-azaindole (1.0 equiv, 0.5 mmol), RuPhos Pd G1 precatalyst (1 mol %), and RuPhos ligand (1 mol %).
-
Add the secondary amine (1.2 equiv, 0.6 mmol) and anhydrous THF (1.0 mL).
-
Dropwise, add a 1.0 M solution of LiHMDS in THF (2.4 equiv, 1.2 mmol). Critical Step: The solution will darken immediately as the azaindole is deprotonated.
-
Seal the tube, remove from the glovebox, and heat at 65 °C for 2–4 hours until complete consumption of the starting material is observed by LC-MS.
-
Cool to room temperature, quench with saturated aqueous NH₄Cl (to reprotonate the azaindole core), extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Suzuki-Miyaura Coupling of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one Causality & Validation: The choice of K₂CO₃ in a biphasic Dioxane/H₂O system acts as the control parameter. If a stronger base (e.g., KOtBu) or strictly anhydrous conditions are utilized, the active methylene at C3 is deprotonated, leading to rapid dimerization and a drastic drop in yield (<10%)[2]. The aqueous environment aids in the rapid dissolution and activation of the boronic acid, allowing the productive transmetalation step to outcompete the slower C3-deprotonation side reaction[4].
-
Charge a round-bottom flask with 6-bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv, 0.75 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol %).
-
Add K₂CO₃ (2.0 equiv, 1.0 mmol) as a solid.
-
Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Critical Step: Ensure thorough sparging with nitrogen for at least 15 minutes prior to heating to prevent oxidative dimerization of the azaoxindole.
-
Heat the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.
-
Cool to room temperature, dilute with water, and extract with 10% MeOH in DCM (necessary due to the high polarity and hydrogen-bonding capacity of the azaoxindole product). Dry over Na₂SO₄, concentrate, and purify.
References
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles | Organic Letters - ACS Publications Source: acs.org URL:[Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC Source: nih.gov URL:[Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: mdpi.com URL:[Link]
-
Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts | Oncotarget Source: oncotarget.com URL:[Link]
Sources
spectroscopic validation techniques for 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
As a Senior Application Scientist, the structural verification of heterocyclic scaffolds like 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one demands a rigorous, orthogonal analytical approach. This molecule—a brominated azaoxindole—presents specific analytical challenges: the electron-withdrawing nature of the pyridine nitrogen alters traditional oxindole electron densities, the lactam core is prone to tautomerization, and the heavy-atom effect of the bromine complicates regiochemical assignments.
To ensure absolute scientific integrity, we cannot rely on a single analytical method. This guide objectively compares the performance of primary spectroscopic techniques against their alternatives, providing the foundational experimental data and self-validating protocols required to unequivocally confirm this structure.
Orthogonal Spectroscopic Validation Workflow
Orthogonal spectroscopic workflow for the structural validation of azaoxindoles.Regiochemical Elucidation: 2D NMR vs. X-Ray Crystallography
The Challenge: Differentiating the 6-bromo isomer from the 4-bromo isomer. In the pyrrolo[3,2-c]pyridine system, both H-4 and H-7 appear as isolated singlets in the ¹H NMR spectrum because they are separated by the pyridine nitrogen (N-5) and the substituted C-6 carbon[1].
Performance Comparison: While X-Ray Crystallography provides absolute 3D spatial coordinates, it requires growing a single, high-quality crystal—a process that can take weeks and often fails for highly polar lactams that precipitate as amorphous powders. 2D NMR (HSQC and HMBC) is the superior alternative for rapid, solution-phase regiochemical assignment[2]. By mapping the 2- and 3-bond carbon-proton couplings, HMBC definitively locks the position of the bromine atom without the bottleneck of crystallization.
Quantitative Data Summary:
| Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Key HMBC Correlations (³JCH / ²JCH) |
| H-1 (NH) | 10.95 | br s | - | C-2, C-3a, C-7a |
| C-2 (C=O) | - | - | 176.5 | - |
| H-3 (CH₂) | 3.62 | s | 35.8 | C-2, C-3a, C-4, C-7a |
| H-4 | 8.25 | s | 143.2 | C-3, C-6, C-7a |
| C-6 (C-Br) | - | - | 138.7 | - |
| H-7 | 7.45 | s | 114.5 | C-3a, C-6, C-7a |
Causality Insight: H-7 shows a strong 3-bond correlation to the bridgehead C-3a and a 2-bond correlation to the brominated C-6. If the bromine were at C-4, the HMBC network would fundamentally shift, making this a foolproof validation matrix.
Molecular Weight & Isotopic Profiling: ESI-HRMS vs. GC-MS
The Challenge: Confirming the exact atomic composition (C₇H₅BrN₂O) and identifying the presence of the halogen.
Performance Comparison: Gas Chromatography-Mass Spectrometry (GC-MS) utilizes hard electron ionization (EI at 70 eV). While excellent for library matching, EI often causes premature cleavage of the lactam carbonyl (loss of CO) and radical-induced debromination before the molecular ion reaches the detector[3]. High-Resolution Mass Spectrometry (ESI-HRMS) utilizes soft ionization, preserving the intact molecular ion ([M+H]⁺). Furthermore, Time-of-Flight (TOF) analyzers provide mass accuracy below 5 ppm, which is critical for distinguishing the target molecule from isobaric impurities.
Quantitative Data Summary:
| Feature | ESI-HRMS (TOF) | GC-MS (EI) |
| Ionization Mode | Soft (ESI⁺) | Hard (EI, 70 eV) |
| Molecular Ion (⁷⁹Br) | [M+H]⁺ at m/z 212.9662 | M⁺ at m/z 211.9584 (Weak) |
| Molecular Ion (⁸¹Br) | [M+H]⁺ at m/z 214.9642 | M⁺ at m/z 213.9564 (Weak) |
| Isotopic Ratio | 1:1 (Distinct doublet) | 1:1 (Often obscured by fragmentation) |
| Primary Fragments | Minimal (Requires MS/MS) | m/z 183 (Loss of CO), m/z 133 (Loss of Br) |
Functional Group Verification: ATR-FTIR vs. Raman Spectroscopy
The Challenge: Validating the intact lactam core (C=O and N-H bonds) without sample preparation artifacts.
Performance Comparison: Traditional transmission FTIR requires pressing the sample into a KBr pellet. This is highly problematic for halogenated lactams, as the hygroscopic nature of KBr introduces broad O-H stretches that obscure the critical N-H stretch, and high pressure can induce solid-state tautomerization[4]. Attenuated Total Reflectance (ATR-FTIR) requires zero sample prep, preserving the native crystalline state. While Raman spectroscopy is excellent for the polarizable C-Br bond, ATR-FTIR vastly outperforms Raman in detecting the strong dipole moment changes of the lactam C=O and N-H stretches.
Quantitative Data Summary:
| Vibrational Mode | ATR-FTIR (cm⁻¹) | Raman (cm⁻¹) | Diagnostic Utility |
| N-H Stretch | 3180 (Strong, sharp) | 3180 (Weak) | Confirms lactam state (vs. lactim OH) |
| C=O Stretch | 1715 (Strong) | 1715 (Medium) | Confirms intact 2-one carbonyl |
| C=N / C=C | 1595, 1485 (Medium) | 1595, 1485 (Strong) | Confirms pyridine ring framework |
| C-Br Stretch | 620 (Weak) | 620 (Strong) | Confirms halogenation |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. If any intermediate checkpoint fails, the subsequent data is rejected, preventing the propagation of analytical errors.
Protocol 1: Self-Validating 2D NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (100 atom % D). Causality: DMSO is strictly selected over CDCl₃. Azaoxindoles exhibit poor solubility in chloroform, and the hydrogen-bonding capacity of DMSO locks the lactam N-H proton, preventing rapid solvent exchange and line broadening.
-
Instrument Tuning: Utilize a 600 MHz spectrometer equipped with a cryoprobe. Tune and match the probe to ¹H and ¹³C frequencies.
-
HSQC Acquisition (Checkpoint 1): Run an HSQC experiment to map all direct ¹J_CH bonds. Self-Validation: You must observe exactly two aromatic C-H correlations (H-4 and H-7) and one aliphatic C-H correlation (H-3). If more are present, the sample is impure and HMBC will yield false networks.
-
HMBC Acquisition: Run the HMBC experiment optimized for long-range couplings (⁸J_CH = 8 Hz). Use the HSQC data to subtract direct bonds from the HMBC spectrum, leaving only the 2- and 3-bond correlations necessary to assign the C-6 bromine position.
Protocol 2: Exact Mass & Isotopic Validation (ESI-HRMS)
-
Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ species required for positive-mode ESI.
-
Calibration: Calibrate the TOF analyzer using a standard tuning mix. Checkpoint: Mass accuracy must read < 2 ppm on the calibrant before sample injection.
-
Acquisition: Infuse the sample directly at 10 µL/min. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C to prevent thermal degradation of the lactam.
-
Data Processing (Checkpoint 2): Extract the exact mass. Self-Validation: The software must calculate a mass error of < 5 ppm for m/z 212.9662. Furthermore, the spectrum must display an m/z 214.9642 peak at ~98-100% relative intensity to the monoisotopic peak. If the 1:1 isotopic ratio is missing, the mass match is a false positive (isobaric interference), and the structure is rejected.
References
-
MDPI. "Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles." Molecules. [Link]
-
Royal Society of Chemistry (RSC). "Supporting Information: NHC-Catalyzed Oxindole Synthesis via Single Electron Transfer." RSC Advances. [Link]
-
American Chemical Society (ACS). "Defunctionalization Enabled by Intramolecular Radical Aromatic Ipso Substitution." Organic Letters. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A 1 H-NMR spectroscopic method for the analysis of thermolabile chemical markers from the essential oil of black turmeric (Curcuma caesia) rhizome: application in post-harvest analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one analytical standard reference materials
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
In the development of small-molecule kinase inhibitors, the structural integrity and purity of early-stage reference materials dictate the success of downstream biological assays. 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS: 1227267-32-4) is a highly specialized analytical standard and synthetic building block[1][2]. Belonging to the azaindolin-2-one class, this scaffold has emerged as a privileged motif in the design of inhibitors targeting glycogen synthase kinase 3β (GSK-3β), receptor tyrosine kinases (RTKs), and p53-MDM2 interactions[3][4][5].
As a Senior Application Scientist, I emphasize that selecting this specific regioisomer over traditional oxindoles is not merely a matter of substitution—it is a strategic mechanistic choice. The incorporation of the pyridine nitrogen transforms the core into a bidentate hinge-binding motif. This modification enhances the hydrogen-bonding network within the ATP-binding pocket of kinases and modulates the pKa of the lactam NH, significantly improving target residence time and displacing critical water molecules[3][6].
Fig 1: Kinase hinge-binding logic and synthetic utility of the 6-Br-P[3,2-c]P core.
Objective Comparison of Reference Standards
When establishing analytical workflows or initiating a medicinal chemistry campaign, researchers must choose the correct isomeric standard. Below is an objective comparison of 6-Br-P[3,2-c]P against its primary alternatives: the[2,3-b] regioisomer and the simpler 6-Bromooxindole.
Comparative Analysis Table
| Feature | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | 6-Bromooxindole |
| CAS Number | 1227267-32-4[1] | 183208-34-6[7] | 99365-40-9 |
| Molecular Formula | C₇H₅BrN₂O | C₇H₅BrN₂O | C₈H₆BrNO |
| Hinge Binding Motif | Bidentate (Lactam + Pyridine N) | Bidentate (Lactam + Pyridine N) | Monodentate (Lactam only) |
| Cross-Coupling Vector | C6 position (Projects into solvent channel/specificity pocket) | C5 position (Projects toward the activation loop) | C6 position |
| Electronic Properties | Pyridine N at position 5 (indole numbering) increases electron deficiency at the core. | Pyridine N at position 7 alters the tautomeric equilibrium of the lactam. | Standard aromatic electron density; lacks the basic nitrogen. |
| Primary Application | Advanced Kinase/MDM2 Inhibitor Scaffold[5] | GSK-3β and RTK Inhibitor Scaffold[3][6] | General anti-inflammatory synthesis; biochemical reagent[8][9] |
Causality in Selection: The choice between the [3,2-c] and [2,3-b] isomers dictates the trajectory of the bromine vector during subsequent Suzuki-Miyaura or Sonogashira cross-coupling reactions. The C6-bromine in the [3,2-c] system provides an optimal geometric angle to build moieties that reach into the kinase specificity pocket, a requirement for achieving selectivity over off-target kinases[5]. Conversely, 6-Bromooxindole lacks the pyridine nitrogen entirely, resulting in a weaker monodentate interaction with the kinase hinge region, making it less suitable for high-affinity targeted therapies[9].
Self-Validating Analytical Workflows
To utilize 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one as a quantitative reference standard, its purity must be rigorously profiled. The following UHPLC-HRMS (Ultra-High Performance Liquid Chromatography - High-Resolution Mass Spectrometry) protocol is designed as a self-validating system .
Protocol: UHPLC-HRMS Purity Profiling
Rationale: The addition of 0.1% formic acid to the mobile phase serves a dual, causal purpose: it suppresses the ionization of the lactam motif while simultaneously promoting the protonation of the basic pyridine nitrogen. This ensures sharp chromatographic peak shapes and robust positive-ion ESI signals.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the standard in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1.0 mg/mL. Self-Validation: Prepare a blank solvent vial to rule out system carryover.
-
System Suitability Test (SST): Inject the blank, followed by a known reference standard (e.g., caffeine) to verify column performance and mass accuracy (< 5 ppm error).
-
Chromatographic Separation:
-
Column: C18, 1.7 µm, 2.1 x 100 mm (maintains high theoretical plates for separating potential debrominated impurities).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
-
Detection & Integration:
-
UV/PDA: Monitor at 210 nm (general absorbance) and 254 nm (specific to the conjugated aromatic system).
-
HRMS (ESI+): Scan m/z 100–500. Extract the exact mass for [M+H]⁺ (m/z 212.9663 for ⁷⁹Br and 214.9643 for ⁸¹Br).
-
-
Data Validation Logic: The system validates the chemical identity by comparing the observed isotopic distribution against the theoretical bromine isotopic pattern (a strict ~1:1 ratio for the M and M+2 peaks). If the ratio deviates, or if an m/z 135.05 peak is observed (indicating complete debromination), the batch fails quality control.
Fig 2: Self-validating UHPLC-HRMS workflow for analytical standard purity profiling.
References
-
Title: 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | CAS:1227267-32-4 Source: canbipharm.com URL: 1
-
Title: 1H,2H,3H-吡咯并[3,2-c]吡啶-6-羧酸甲酯氢溴 - 乐研试剂 (6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one) Source: leyan.com URL: 2
-
Title: 6-Bromooxindole | 99365-40-9 - Tokyo Chemical Industry Source: tcichemicals.com URL:
-
Title: 6-Bromo-2-oxindole (6-Bromooxindole, CAS Number: 99365-40-9) | Cayman Chemical Source: caymanchem.com URL: 8
-
Title: 183208-34-6 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one AKSci W3971 Source: aksci.com URL: 7
-
Title: 6-Bromooxindole (6-Bromo-2-oxindole) | Biochemical Reagent Source: medchemexpress.com URL: 9
-
Title: Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity Source: nih.gov (PMC) URL: 3
-
Title: Novel Potent Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities of 2-Indolinone Derivatives Source: acs.org (Journal of Medicinal Chemistry) URL: 4
-
Title: Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety Source: mdpi.com URL: 6
-
Title: Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development Source: researchgate.net URL: 5
Sources
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. 2-氧代-1H,2H,3H-吡咯并[3,2-c]吡啶-6-羧酸甲酯氢溴 | Methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c | 1788054-72-7 - 乐研试剂 [leyan.com]
- 3. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 183208-34-6 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one AKSci W3971 [aksci.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Structural Comparison and Application Guide: 6-Bromo-1,3-dihydro-2H-pyrrolo-pyridin-2-one Isomers in Drug Discovery
Executive Summary & Scaffold Significance
In modern drug discovery, the transition from traditional oxindole scaffolds to azaoxindoles (1,3-dihydro-2H-pyrrolo-pyridin-2-ones) represents a critical strategy for improving physicochemical properties and target affinity. The substitution of a carbon atom with a nitrogen atom within the benzenoid ring fundamentally alters the molecule's lipophilicity, aqueous solubility, and hydrogen-bonding capacity.
This guide provides an objective structural and experimental comparison of two highly valuable synthetic intermediates: 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (a 5-azaoxindole derivative) and its prominent regioisomer, 6-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (a 7-azaoxindole derivative). By understanding the electronic and structural divergence of these isomers, researchers can rationally select the optimal scaffold for applications ranging from [1] to ATP-competitive kinase inhibition.
Structural and Electronic Divergence
The positioning of the pyridine nitrogen dictates both the biological behavior and the synthetic reactivity of the azaoxindole core. The presence of the bromine atom at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling, allowing for rapid Structure-Activity Relationship (SAR) library generation[2].
The [3,2-c] Isomer (5-Azaoxindole)
-
Structure: The pyridine nitrogen is located at position 5, para to the lactam carbonyl.
-
Electronic Profile: The C6-bromine is ortho to the pyridine nitrogen. This proximity creates a highly electron-deficient C-Br bond, significantly accelerating the rate of oxidative addition during metal-catalyzed cross-couplings.
-
Binding Motif: Offers a monodentate hydrogen-bond donor (the pyrrole NH). The N5 position is often solvent-exposed or interacts with secondary pocket residues rather than the primary kinase hinge region.
The [2,3-b] Isomer (7-Azaoxindole)
-
Structure: The pyridine nitrogen is located at position 7, immediately adjacent to the pyrrole NH.
-
Electronic Profile: The C6-bromine is meta to the pyridine nitrogen, resulting in a relatively standard reactivity profile for cross-coupling compared to the highly activated [3,2-c] isomer.
-
Binding Motif: Forms a powerful bidentate hydrogen-bonding network (NH as a donor, N7 as an acceptor). This motif perfectly mimics the adenine ring of ATP, making it a privileged scaffold for stabilizing the hinge region of kinases[3].
Table 1: Comparative Physicochemical and Reactivity Profile
| Property | 6-Bromo-...[3,2-c]pyridin-2-one | 6-Bromo-...[2,3-b]pyridin-2-one |
| Common Designation | 5-Azaoxindole derivative | 7-Azaoxindole derivative |
| CAS Number | 1227267-32-4[4] | 1190322-81-6[5] |
| Pyridine Nitrogen Position | N5 | N7 |
| Kinase Hinge Binding Motif | Monodentate (NH donor only) | Bidentate (NH donor, N7 acceptor) |
| C6-Br Oxidative Addition Rate | Fast (Ortho-activation by N5) | Moderate (Meta to N7) |
| Primary Drug Discovery Utility | Scaffold hopping, novel IP generation | ATP-competitive kinase inhibitors |
Interaction Logic and Workflow Visualizations
To illustrate the causality behind scaffold selection, the following diagrams map the binding logic and the experimental workflow for utilizing these isomers.
Caption: Structural logic of kinase hinge region binding comparing 7-azaoxindole and 5-azaoxindole.
Caption: High-throughput SAR generation workflow utilizing the C6-bromo synthetic handle.
Experimental Methodologies
The following protocols are designed as self-validating systems. Causality is explicitly detailed to ensure reproducibility and scientific integrity when working with[2].
Protocol A: Regioselective Suzuki-Miyaura Functionalization at C6
Objective: Substitute the C6-bromine with diverse aryl/heteroaryl boronic acids to generate SAR libraries.
-
Reagent Assembly: In a microwave-safe vial, combine 1.0 eq of the selected 6-bromo-azaoxindole isomer, 1.2 eq of arylboronic acid, 0.05 eq Pd(dppf)Cl2 , and 2.0 eq K2CO3 .
-
Causality: Pd(dppf)Cl2 features a bidentate ligand that prevents catalyst deactivation via reductive elimination of the ligand itself, which is critical when coupling electron-deficient heterocycles. K2CO3 acts as a mild base to form the reactive boronate complex without hydrolyzing the lactam ring.
-
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/ H2O . Submerge a needle and sparge with N2 gas for 15 minutes.
-
Causality: The biphasic solvent ensures the solubility of both the organic azaoxindole and the inorganic base. Degassing is mandatory; residual oxygen will rapidly oxidize the active Pd(0) species and promote oxidative homocoupling of the boronic acid, depleting reagents and complicating purification.
-
-
Reaction Execution: Seal the vial and heat at 90°C for 4–6 hours. Monitor the consumption of the bromide via LC-MS.
-
Note on Isomers: The[3,2-c] isomer will typically reach completion 1–2 hours faster than the [2,3-b] isomer due to the ortho-activating effect of the N5 nitrogen on the C-Br bond.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4 , concentrate, and purify via preparative HPLC.
Protocol B: Differential Scanning Fluorimetry (DSF) for Target Binding
Objective: Quantify the thermodynamic stabilization ( ΔTm ) of a target kinase upon binding the synthesized azaoxindole derivative.
-
Buffer Preparation: Prepare the assay buffer using 20 mM HEPES (pH 7.4), 150 mM NaCl, and 2 mM DTT.
-
Causality: HEPES is strictly chosen over Tris buffer. Tris has a high temperature coefficient ( ΔpKa/ΔT ), meaning its pH drops significantly as the temperature rises during the assay. This artificial pH shift can prematurely denature the protein, yielding false positives.
-
-
Assay Assembly: In a 96-well qPCR plate, mix 2 μM of the recombinant target kinase domain with 5x SYPRO Orange dye in the HEPES buffer.
-
Compound Addition: Add the azaoxindole derivative to a final concentration of 10 μM (maintaining exactly 1% final DMSO across all wells, including controls).
-
Causality: If the azaoxindole effectively binds the ATP pocket, it will thermodynamically lock the protein in its folded state, requiring higher thermal energy to expose the hydrophobic core where SYPRO Orange binds.
-
-
Thermal Denaturation & Analysis: Ramp the temperature from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine. Calculate the melting temperature ( Tm ) from the inflection point of the first derivative curve. A ΔTm≥2.0∘C compared to the DMSO control validates specific target engagement.
References
-
Title: The discovery of highly potent CGRP receptor antagonists Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: MDPI (Molecules) URL: [Link]
-
Title: Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents Source: PubMed Central (National Institutes of Health) URL: [Link]
Sources
- 1. The discovery of highly potent CGRP receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 其它生命科学类产品|Other life science products-范德生物科技公司 [bio-fount.com]
- 5. 1190322-81-6 | 6-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one - AiFChem [aifchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
